Durlobactam Sodium
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
sodium;[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O6S.Na/c1-4-2-5-3-10(6(4)7(9)12)8(13)11(5)17-18(14,15)16;/h2,5-6H,3H2,1H3,(H2,9,12)(H,14,15,16);/q;+1/p-1/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNOICWPZIYKI-IBTYICNHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2CN(C1C(=O)N)C(=O)N2OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2CN([C@@H]1C(=O)N)C(=O)N2OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N3NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467157-21-6 | |
| Record name | Durlobactam sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467157216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DURLOBACTAM SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F78MDZ9CW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Durlobactam Sodium's Mechanism of Action Against Acinetobacter baumannii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant Acinetobacter baumannii, particularly carbapenem-resistant strains (CRAB), poses a significant threat to global health. The combination of sulbactam and durlobactam sodium presents a targeted therapeutic strategy to address this challenge. Sulbactam, a β-lactam, possesses intrinsic antibacterial activity against A. baumannii by inhibiting essential penicillin-binding proteins (PBPs). However, its efficacy is often compromised by β-lactamase-mediated degradation. Durlobactam, a novel diazabicyclooctane β-lactamase inhibitor, shields sulbactam from a broad spectrum of serine β-lactamases, including the Ambler class A, C, and D enzymes prevalent in A. baumannii. This guide provides an in-depth technical overview of the mechanism of action of sulbactam-durlobactam, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: A Two-Pronged Assault
The efficacy of the sulbactam-durlobactam combination lies in a synergistic interaction that restores and enhances sulbactam's inherent activity against A. baumannii.
-
Sulbactam: The PBP Inhibitor Sulbactam's primary antibacterial role against A. baumannii is not as a β-lactamase inhibitor, but as a direct inhibitor of penicillin-binding proteins (PBPs), specifically PBP1 and PBP3.[1][2][3] These enzymes are crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2] By binding to and inactivating these PBPs, sulbactam disrupts cell wall maintenance and synthesis, leading to bacterial cell death.
-
Durlobactam: The Protective Shield The clinical utility of sulbactam alone has been diminished by the production of various β-lactamases by A. baumannii that can hydrolyze and inactivate it.[1][2] Durlobactam is a broad-spectrum serine β-lactamase inhibitor with potent activity against Ambler class A, C, and D enzymes.[1][2][4] Notably, it is a potent inhibitor of the OXA-type carbapenemases that are a primary mechanism of carbapenem resistance in A. baumannii.[2][5] Durlobactam does not possess significant intrinsic antibacterial activity against A. baumannii on its own but does exhibit some inhibitory activity against PBP2.[6][7] Its principal function is to covalently bind to the active site of β-lactamases, preventing them from degrading sulbactam. This protective action ensures that sulbactam can reach its PBP targets at effective concentrations.
Quantitative Data
In Vitro Susceptibility
The addition of durlobactam significantly lowers the minimum inhibitory concentration (MIC) of sulbactam against a wide range of A. baumannii isolates, including multidrug-resistant (MDR) and carbapenem-resistant (CRAB) strains.
| Organism/Resistance Profile | Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| All A. baumannii-calcoaceticus complex (ABC) isolates | Sulbactam | 8 | 32 | [8] |
| All ABC isolates | Sulbactam-Durlobactam | 1 | 2 | [8] |
| Carbapenem-resistant A. baumannii (CRAB) | Sulbactam | 16 | 64 | [9] |
| CRAB | Sulbactam-Durlobactam | 1-2 | 4 | [9] |
| CRAB (Greek isolates) | Sulbactam | 64 | >64 | [10] |
| CRAB (Greek isolates) | Sulbactam-Durlobactam | 4 | 8 | [10] |
Durlobactam concentration was fixed at 4 µg/mL in these studies.
Kinetic Parameters of Durlobactam
Durlobactam demonstrates rapid acylation and slow dissociation from a variety of serine β-lactamases, indicative of potent inhibition.
| Enzyme (Ambler Class) | k2/K (M-1s-1) | koff (s-1) | Reference(s) |
| TEM-1 (A) | 1.4 ± 0.6 x 107 | 1.4 ± 0.2 x 10-3 | [6][11] |
| KPC-2 (A) | 9.3 ± 0.6 x 105 | 1.0 ± 0.1 x 10-3 | [11] |
| ADC-7 (C) | 1.0 ± 0.1 x 106 | 8.0 ± 0.1 x 10-4 | [11] |
| OXA-24 (D) | 9.0 ± 0.2 x 103 | 1.7 ± 0.1 x 10-5 | [11] |
| A. baumannii PBP2 | 1.8 ± 0.6 x 103 | Not determined | [11] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro potency of sulbactam-durlobactam is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution MIC Testing
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of sulbactam and durlobactam. For sulbactam-durlobactam testing, serial twofold dilutions of sulbactam are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Durlobactam is added to each dilution at a fixed concentration, typically 4 µg/mL.[4]
-
Inoculum Preparation: From a fresh (18-24 hour) culture of A. baumannii on a non-selective agar plate, suspend several colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
Plate Inoculation: Dispense the standardized bacterial suspension into the wells of a microtiter plate containing the antimicrobial dilutions. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.
-
Incubation: Incubate the microtiter plates at 35 ± 2 °C in ambient air for 16-20 hours.
-
MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vivo Efficacy Models
The neutropenic murine thigh infection model is a standardized in vivo system for evaluating the efficacy of antimicrobial agents.
Protocol: Neutropenic Murine Thigh Infection Model
-
Induction of Neutropenia: Mice (e.g., Swiss Webster or similar strains) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[1] This reduces neutrophil counts to <100/μL, making the mice more susceptible to infection.
-
Inoculum Preparation: A. baumannii is grown in a suitable broth, harvested during the logarithmic growth phase, and diluted in saline to the desired concentration (e.g., 106-107 CFU/mL).
-
Infection: A 0.1 mL volume of the bacterial suspension is injected into the thigh muscle of each mouse.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with sulbactam-durlobactam, a comparator drug, or vehicle control is initiated. Administration can be via subcutaneous, intravenous, or intraperitoneal routes, depending on the pharmacokinetic properties of the compounds being studied.
-
Endpoint Measurement: At 24 hours post-treatment initiation, mice are euthanized. The thigh muscles are aseptically excised, homogenized in a known volume of saline, and serially diluted. The dilutions are plated on agar to determine the number of colony-forming units (CFU) per gram of tissue. Efficacy is measured by the reduction in bacterial load compared to the vehicle control group.
Mechanisms of Resistance
Resistance to sulbactam-durlobactam in A. baumannii is infrequent but can occur through several mechanisms:
-
Metallo-β-Lactamases (MBLs): Durlobactam does not inhibit Ambler class B MBLs.[1] Strains that acquire genes encoding these enzymes are typically resistant to sulbactam-durlobactam.
-
Alterations in Penicillin-Binding Proteins: Mutations in the genes encoding PBP3, the primary target of sulbactam, can lead to reduced binding affinity and elevated MIC values for sulbactam-durlobactam.[1]
-
Efflux Pumps: Overexpression of efflux pumps may contribute to reduced intracellular concentrations of the drugs, although this is considered a less common mechanism of high-level resistance.
Conclusion
The combination of sulbactam and durlobactam represents a significant advancement in the therapeutic armamentarium against multidrug-resistant Acinetobacter baumannii. By understanding the dual mechanism of action—PBP inhibition by sulbactam and potent β-lactamase inhibition by durlobactam—researchers and drug development professionals can better appreciate its targeted spectrum of activity and its potential to address a critical unmet medical need. The quantitative data and experimental models described herein provide a framework for the continued evaluation and optimization of this and other novel antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular drivers of resistance to sulbactam-durlobactam in contemporary clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Dynamic In Vitro PK/PD Infection Models for the Development and Optimisation of Antimicrobial Regimens: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. clsi.org [clsi.org]
- 9. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multiscale Simulations Identify Origins of Differential Carbapenem Hydrolysis by the OXA-48 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
The Discovery and Synthesis of Durlobactam: A Technical Guide
Durlobactam, formerly known as ETX2514, is a novel, broad-spectrum β-lactamase inhibitor developed to combat multidrug-resistant (MDR) Gram-negative bacteria, particularly Acinetobacter baumannii-calcoaceticus complex (ABC).[1][2] Its development was driven by the urgent medical need for new agents targeting infections caused by carbapenem-resistant Acinetobacter, a pathogen notorious for its diverse resistance mechanisms.[3][4] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical evaluation of Durlobactam sodium.
Discovery and Rationale
The discovery of Durlobactam was the result of a rational, structure-based drug design strategy aimed at creating a diazabicyclooctane (DBO) β-lactamase inhibitor with an expanded spectrum of activity.[1][5] Unlike previous DBOs such as avibactam, which have limited activity against Ambler class D β-lactamases, Durlobactam was specifically engineered to potently inhibit class A, C, and D serine β-lactamases.[3][6][7] This is particularly crucial for treating ABC infections, where class D OXA-type carbapenemases are the predominant resistance mechanism.[4][5]
Durlobactam is used in combination with sulbactam, a first-generation β-lactamase inhibitor that also possesses intrinsic antibacterial activity against Acinetobacter spp. by inhibiting penicillin-binding proteins (PBPs) 1 and 3.[1][4][7] However, the clinical utility of sulbactam alone has been compromised by its degradation by various β-lactamases.[1] Durlobactam protects sulbactam from this enzymatic degradation, thereby restoring its efficacy against MDR Acinetobacter.[3][4][5] The combination, sulbactam-durlobactam (SUL-DUR), received FDA approval in May 2023 for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible isolates of ABC.[6][8][9]
Synthesis of this compound
The chemical synthesis of Durlobactam is a complex, multi-step process designed for precise control over its stereochemistry and functional groups.[5] The synthesis involves creating the core diazabicyclooctane structure, followed by the introduction of the necessary carbamoyl, methyl, and sulfate groups.[5]
A generalized synthetic pathway is as follows:
-
An aza-Diels-Alder reaction is performed to construct the initial bicyclic framework.
-
The resulting intermediate undergoes a series of protection and deprotection steps to modify the functional groups. This includes Boc protection of an amine and saponification of an ester.
-
An amide coupling reaction, using ammonium acetate, is performed to introduce the carbamoyl group.
-
A key step involves the reaction of an alkene intermediate with N-Boc-hydroxylamine.
-
The diamine is cyclized using triphosgene to form the cyclic urea component of the DBO core.
-
Finally, the hydroxyl urea intermediate is sulfated using a DMF:SO3 or sulfur trioxide-pyridine complex.
-
The molecule is then converted to its sodium salt form, often through ion-exchange chromatography, to improve purity and stability for pharmaceutical use.
Mechanism of Action
Durlobactam is a non-β-lactam, diazabicyclooctane β-lactamase inhibitor.[6][8] Its primary mechanism involves the inactivation of serine β-lactamases, which are enzymes that hydrolyze and inactivate β-lactam antibiotics. Durlobactam forms a reversible, covalent bond with the serine nucleophile located in the active site of these enzymes.[8][10] This acylation reaction effectively traps the enzyme, preventing it from degrading its intended β-lactam partner, sulbactam. The bond is reversible due to recyclization by the sulfated amine group on Durlobactam.[8][10]
By inhibiting a broad spectrum of β-lactamases—including Ambler class A (e.g., KPC), class C (e.g., AmpC), and critically, class D (e.g., OXA enzymes common in A. baumannii)—Durlobactam shields sulbactam from hydrolysis.[3][6] This protection allows sulbactam to reach its primary targets, the penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to inhibition of peptidoglycan synthesis, cell lysis, and bacterial death.[4][7]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Durlobactam
| β-Lactamase Target | Ambler Class | IC₅₀ (nM) |
| KPC-2 | A | 4[11] |
| AmpC | C | 14[11] |
| OXA-24 | D | 190[11] |
Table 2: In Vitro Activity of Sulbactam-Durlobactam against Global Acinetobacter baumannii-calcoaceticus complex (ABC) Isolates (2016-2021)
| Organism | Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| ABC Isolates (n=5,032) | Sulbactam-Durlobactam | 1[3] | 2[3] |
| ABC Isolates | Sulbactam (alone) | N/A | 64[4] |
Note: Durlobactam was tested at a fixed concentration.
Table 3: Pharmacokinetic Parameters of Durlobactam in Healthy Adults
| Parameter | Value |
| Elimination Half-Life (t½) | 2.52 ± 0.77 h[6][8] |
| Clearance (CL) | 9.96 ± 3.11 L/h[6] |
| Primary Route of Elimination | Renal (78% unchanged in urine)[6] |
| Epithelial Lining Fluid (ELF) Penetration Ratio (AUC_ELF / AUC_unbound plasma) | ~0.40[12] |
Table 4: Efficacy Results from the Phase 3 ATTACK Trial (Sulbactam-Durlobactam vs. Colistin)
| Outcome | Sulbactam-Durlobactam (n=63) | Colistin (n=62) | Treatment Difference (95% CI) |
| 28-Day All-Cause Mortality (Primary Endpoint) | 19.0% (12/63)[13][14][15] | 32.3% (20/62)[13][14][15] | -13.2% (-30.0 to 3.5)[13][14] |
| Clinical Cure at Test of Cure | 61.9%[13] | 40.3%[13] | 21.6% (2.9 to 40.3)[13] |
| Nephrotoxicity | 13% (12/91)[14] | 38% (32/85)[14] | Statistically significant (p<0.001)[14] |
Both arms received imipenem-cilastatin as background therapy.[14]
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of sulbactam-durlobactam is typically determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
-
Method: Serial twofold dilutions of sulbactam are prepared in cation-adjusted Mueller-Hinton broth.
-
Inhibitor Concentration: Durlobactam is added at a fixed concentration (e.g., 4 µg/mL).
-
Inoculum: Bacterial isolates are grown to a standardized density (e.g., 5 x 10⁵ CFU/mL) and added to the wells.
-
Incubation: Plates are incubated at 35°C for 16-20 hours.
-
Endpoint: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
In Vivo Efficacy Murine Models
Neutropenic murine thigh and lung infection models are used to establish the pharmacokinetic/pharmacodynamic (PK/PD) targets for efficacy.[4]
-
Model: Mice are rendered neutropenic by cyclophosphamide injections.
-
Infection: Animals are inoculated in the thigh muscle or via intratracheal instillation with a clinical isolate of A. baumannii.
-
Treatment: Human-simulated dosing regimens of sulbactam and durlobactam are administered.
-
Analysis: Bacterial burden (log₁₀ CFU/g of tissue) is quantified at 24 hours post-treatment.
-
PK/PD Target: The exposure magnitudes required to achieve a static effect or a 1-log₁₀ CFU reduction are determined. For sulbactam, the target is the percentage of the dosing interval that free drug concentrations remain above the MIC (%fT>MIC), while for durlobactam, it is the ratio of the 24-hour free drug area under the curve to the MIC (fAUC/MIC).[4]
Phase 3 Clinical Trial Protocol (ATTACK Trial)
The ATTACK trial (NCT03894046) was a multicenter, randomized, active-controlled, non-inferiority study.[14]
-
Population: Adult patients with serious infections caused by carbapenem-resistant ABC, including HABP, VABP, and bacteremia.[14][16]
-
Intervention Arm: Sulbactam-durlobactam (1.0 g / 1.0 g) administered as a 3-hour intravenous infusion every 6 hours.[15]
-
Control Arm: Colistin administered intravenously, with dosing based on local site practices.[14]
-
Background Therapy: All patients in both arms received imipenem-cilastatin.[14]
-
Duration: Treatment for 7 to 14 days.[15]
-
Primary Endpoint: 28-day all-cause mortality in the carbapenem-resistant mITT (microbiologically modified intent-to-treat) population.[13][14]
-
Key Secondary Endpoints: Clinical cure at the test-of-cure visit and incidence of nephrotoxicity.[13][14]
References
- 1. Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ETX2514 is a broad-spectrum β-lactamase inhibitor for the treatment of drug-resistant Gram-negative bacteria including Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo dose response and efficacy of the β-lactamase inhibitor, durlobactam, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1467157-21-6 | Benchchem [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Durlobactam | C8H11N3O6S | CID 89851852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Durlobactam | β-lactamase inhibitor | 1467829-71-5 | InvivoChem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Plasma and Intrapulmonary Concentrations of ETX2514 and Sulbactam following Intravenous Administration of ETX2514SUL to Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Efficacy and safety of sulbactam-durlobactam versus colistin for the treatment of patients with serious infections caused by Acinetobacter baumannii-calcoaceticus complex: a multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial (ATTACK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. contagionlive.com [contagionlive.com]
- 16. Sulbactam-Durlobactam Combo Offers Promise in Treating Serious Acinetobacter Infections [idse.net]
chemical structure and properties of Durlobactam Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Durlobactam Sodium is a novel, broad-spectrum β-lactamase inhibitor of the diazabicyclooctane class, developed to address the growing threat of multidrug-resistant Gram-negative bacteria, particularly Acinetobacter baumannii.[1][2] In combination with the β-lactam antibiotic sulbactam, durlobactam restores its activity against strains that have acquired resistance through the production of serine β-lactamases.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, supported by available experimental data and protocols.
Chemical Structure and Physicochemical Properties
Durlobactam is a non-β-lactam, diazabicyclooctane-based compound.[3] The sodium salt form enhances its pharmaceutical properties.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | sodium;[(2S,5R)-2-carbamoyl-3-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl] sulfate | [5] |
| Molecular Formula | C₈H₁₀N₃NaO₆S | [5][6] |
| Molecular Weight | 299.24 g/mol | [5][6] |
| CAS Number | 1467157-21-6 | [7] |
| Synonyms | ETX2514 Sodium, F78MDZ9CW9 | [6][7] |
Mechanism of Action
Durlobactam is a potent inhibitor of Ambler class A, C, and D serine β-lactamases.[2][8] Its mechanism involves the formation of a covalent, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.[3][8] This prevents the hydrolysis and inactivation of β-lactam antibiotics like sulbactam.
Caption: Mechanism of action of Durlobactam.
In Vitro Activity
The inhibitory activity of Durlobactam has been quantified against various β-lactamases, and its combination with sulbactam has been tested against clinical isolates of A. baumannii.
Table 2: Inhibitory Activity of Durlobactam against Purified β-Lactamases
| Enzyme (Ambler Class) | IC₅₀ (nM) | Reference(s) |
| KPC-2 (A) | 4 | [9] |
| AmpC (C) | 14 | [9] |
| OXA-24 (D) | 190 | [9] |
Table 3: In Vitro Activity of Sulbactam-Durlobactam against Acinetobacter baumannii
| Parameter | Value (µg/mL) | Reference(s) |
| Sulbactam MIC₉₀ | 64 | [10] |
| Sulbactam-Durlobactam MIC₉₀ | 2 | [10] |
Pharmacokinetics
Pharmacokinetic properties of this compound have been evaluated in healthy adult subjects.
Table 4: Pharmacokinetic Parameters of Durlobactam in Healthy Adults
| Parameter | Value | Reference(s) |
| Elimination Half-Life (t½) | 2.52 ± 0.77 h | [3] |
| Volume of Distribution (Vd) | 30.3 ± 12.9 L | [3] |
| Clearance (CL) | 9.96 ± 3.11 L/h | [3] |
| Urinary Excretion (unchanged) | 78% | [3] |
Clinical Efficacy
The efficacy and safety of sulbactam-durlobactam were evaluated in the ATTACK trial, a Phase 3, randomized, controlled, non-inferiority trial comparing it to colistin for the treatment of infections caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex (ABC).[11][12]
Table 5: Key Efficacy Outcomes from the ATTACK Trial
| Outcome | Sulbactam-Durlobactam (%) | Colistin (%) | Reference(s) |
| 28-Day All-Cause Mortality | 19 | 32.3 | [11] |
| Clinical Cure | 64 | 35 (monomicrobial) / 53 (polymicrobial) | [11] |
| Favorable Microbiological Outcome | 67 (monomicrobial) / 70 (polymicrobial) | 33 (monomicrobial) / 63 (polymicrobial) | [11] |
| Nephrotoxicity | 13 | 38 | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of sulbactam-durlobactam is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution MIC Assay
-
Preparation of Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared according to the manufacturer's instructions.
-
Preparation of Antibiotics: Stock solutions of sulbactam and durlobactam are prepared. For testing, serial twofold dilutions of sulbactam are prepared in CAMHB. Durlobactam is added to each dilution at a fixed concentration of 4 µg/mL.[13]
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. Colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of sulbactam (in the presence of 4 µg/mL durlobactam) that completely inhibits visible growth of the organism.
Caption: Workflow for MIC Determination.
Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents in a localized soft tissue infection.
Protocol: Neutropenic Mouse Thigh Infection Model
-
Induction of Neutropenia: Mice (e.g., ICR [CD-1]) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[3]
-
Infection: Mice are anesthetized, and each thigh is injected intramuscularly with a bacterial suspension (e.g., 0.1 mL of 10⁷ CFU/mL S. aureus).[3]
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the investigational drug or vehicle control is initiated via the desired route (e.g., subcutaneous or intravenous). Dosing regimens can be varied to determine pharmacokinetic/pharmacodynamic relationships.
-
Endpoint Analysis: At the end of the study period (e.g., 24 hours post-infection), mice are euthanized. The thighs are aseptically removed, weighed, and homogenized in a sterile buffer (e.g., PBS).
-
Bacterial Load Quantification: Serial dilutions of the thigh homogenates are plated on appropriate agar media. After incubation, colony-forming units (CFU) are counted to determine the bacterial load per gram of tissue.[3]
Caption: Workflow for Murine Thigh Infection Model.
Synthesis
A general synthetic scheme for Durlobactam has been described, starting from a key hydroxyurea intermediate.
Simplified Synthetic Pathway:
A multi-step synthesis is employed, involving an aza-Diels-Alder reaction followed by a series of deprotection, protection, coupling, and cyclization steps to form the diazabicyclooctane core. The final steps involve sulfation and salt formation.[14]
Caption: Simplified Synthetic Pathway of this compound.
Conclusion
This compound, in combination with sulbactam, represents a significant advancement in the treatment of serious infections caused by multidrug-resistant Acinetobacter baumannii. Its potent and broad-spectrum inhibition of serine β-lactamases, favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety make it a valuable addition to the antimicrobial arsenal. Further research into its application against other resistant pathogens may be warranted.
References
- 1. amr-accelerator.eu [amr-accelerator.eu]
- 2. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 3. noblelifesci.com [noblelifesci.com]
- 4. imquestbio.com [imquestbio.com]
- 5. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 8. academic.oup.com [academic.oup.com]
- 9. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 10. mdpi.com [mdpi.com]
- 11. Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 14. newdrugapprovals.org [newdrugapprovals.org]
In Vitro Antibacterial Potentiation of Sulbactam by Durlobactam: A Technical Guide
This technical guide provides an in-depth overview of the in vitro antibacterial potentiation of sulbactam by durlobactam, with a focus on their combined activity against Acinetobacter baumannii-calcoaceticus (ABC) complex. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Acinetobacter baumannii, a gram-negative bacterium, is a significant cause of nosocomial infections, including hospital-acquired and ventilator-associated pneumonia.[1][2] The emergence of multidrug-resistant (MDR) and carbapenem-resistant A. baumannii (CRAB) strains has posed a serious therapeutic challenge.[1][2][3] Sulbactam, a β-lactamase inhibitor, exhibits intrinsic antibacterial activity against Acinetobacter species by binding to penicillin-binding proteins (PBPs).[4][5][6] However, its efficacy is often compromised by bacterial β-lactamases that hydrolyze the β-lactam ring.[1][4][6]
Durlobactam (formerly ETX2514) is a novel broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor.[5][6][7] It potently inhibits Ambler class A, C, and D serine β-lactamases, which are prevalent in A. baumannii.[1][6][7] By inactivating these enzymes, durlobactam protects sulbactam from degradation, thereby restoring and potentiating its antibacterial activity against resistant strains.[1][4][6][7] The combination of sulbactam and durlobactam presents a promising therapeutic strategy for treating infections caused by MDR A. baumannii.[1][4]
Mechanism of Action: A Synergistic Partnership
The potentiation of sulbactam by durlobactam is a classic example of β-lactam/β-lactamase inhibitor synergy. The mechanism involves a two-pronged attack on the bacterial cell:
-
Inhibition of β-Lactamases by Durlobactam: Durlobactam covalently binds to the active site of serine β-lactamases, rendering them inactive. This prevents the enzymatic degradation of sulbactam, allowing it to reach its target.[1]
-
Inhibition of Penicillin-Binding Proteins (PBPs) by Sulbactam: With the protective action of durlobactam, sulbactam can effectively bind to and inhibit the activity of essential PBPs, particularly PBP1 and PBP3, in A. baumannii.[5][8] This disruption of cell wall synthesis ultimately leads to bacterial cell death.
Caption: Mechanism of Sulbactam Potentiation by Durlobactam.
Quantitative Data: In Vitro Activity
The combination of sulbactam and durlobactam has demonstrated potent in vitro activity against a large number of global clinical isolates of the ABC complex, including MDR and CRAB strains. The addition of durlobactam significantly lowers the minimum inhibitory concentrations (MICs) of sulbactam.
Table 1: In Vitro Activity of Sulbactam-Durlobactam against Acinetobacter baumannii-calcoaceticus (ABC) Complex Isolates
| Organism/Resistance Profile | Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| All ABC Isolates | Sulbactam | 8 | 64 | [9] |
| Sulbactam-Durlobactam | 1 | 2 | [9] | |
| Carbapenem-Resistant A. baumannii (CRAB) | Sulbactam | - | 64 | [4] |
| Sulbactam-Durlobactam | - | 2 | [4] | |
| Sulbactam-Nonsusceptible ABC | Sulbactam-Durlobactam | 1 | 4 | [1] |
| Imipenem-Nonsusceptible ABC | Sulbactam-Durlobactam | 1 | 4 | [5] |
| Multidrug-Resistant (MDR) ABC | Sulbactam-Durlobactam | 1 | 4 | [5] |
| Extensively Drug-Resistant (XDR) ABC | Sulbactam-Durlobactam | 2 | 4 | [5] |
Note: Sulbactam-durlobactam MICs were determined with a fixed concentration of 4 µg/mL of durlobactam.
The data clearly indicates a significant potentiation effect, with the MIC₉₀ of sulbactam decreasing by 32-fold against all ABC isolates when combined with durlobactam.[2][9] This enhanced activity is maintained across various resistance phenotypes.
Experimental Protocols
The in vitro potentiation of sulbactam by durlobactam is primarily evaluated using standard antimicrobial susceptibility testing methods.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This is the most common method used to determine the in vitro activity of antimicrobial agents.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test organism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Preparation of Antimicrobial Solutions: Serial two-fold dilutions of sulbactam are prepared in CAMHB. For the combination testing, a fixed concentration of durlobactam (typically 4 µg/mL) is added to each dilution of sulbactam.
-
Inoculation: The prepared bacterial inoculum is added to each well of a microtiter plate containing the antimicrobial dilutions.
-
Incubation: The microtiter plates are incubated at 35°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the organism.
Caption: Broth Microdilution MIC Assay Workflow.
Time-Kill Assays
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Objective: To assess the rate and extent of bacterial killing by an antimicrobial agent.
Methodology:
-
Preparation: A standardized bacterial suspension (approximately 10⁶ CFU/mL) is prepared in CAMHB.
-
Exposure: The bacterial suspension is exposed to the antimicrobial agent(s) at specific concentrations (e.g., 4x MIC).
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating.
-
Analysis: The change in bacterial count (log₁₀ CFU/mL) over time is plotted to determine the rate of killing. Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent.
Conclusion
The in vitro data strongly supports the potentiation of sulbactam's antibacterial activity by durlobactam against the Acinetobacter baumannii-calcoaceticus complex, including highly resistant strains. Durlobactam's effective inhibition of key β-lactamases restores sulbactam's ability to inhibit bacterial cell wall synthesis. This synergistic interaction has been consistently demonstrated through significant reductions in MIC values. The sulbactam-durlobactam combination represents a valuable addition to the antimicrobial armamentarium for combating serious infections caused by multidrug-resistant Acinetobacter baumannii.
References
- 1. Sulbactam–durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 7. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
molecular binding of Durlobactam to beta-lactamase enzymes
An In-depth Technical Guide on the Molecular Binding of Durlobactam to Beta-Lactamase Enzymes
Introduction
Durlobactam (formerly ETX2514) is a novel broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor designed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly Acinetobacter baumannii.[1][2] Unlike other DBO inhibitors, durlobactam was rationally designed to potently inactivate not only Ambler class A and C serine β-lactamases but also, crucially, the class D carbapenemases (OXA enzymes) that are prevalent in A. baumannii.[2][3] When combined with sulbactam, a β-lactam with intrinsic activity against Acinetobacter spp., durlobactam restores sulbactam's efficacy by protecting it from degradation by these enzymes.[4] This guide provides a detailed technical overview of the molecular interactions, binding kinetics, and experimental methodologies used to characterize the binding of durlobactam to its target β-lactamase enzymes.
Molecular Mechanism of Action
Durlobactam functions as a reversible, covalent inhibitor of serine β-lactamases.[5][6] The mechanism involves the nucleophilic attack by the active site serine residue of the β-lactamase on the carbonyl group of durlobactam's bicyclic core. This forms a stable, covalent acyl-enzyme intermediate, effectively carbamoylating the enzyme and rendering it inactive.[3]
A key feature of durlobactam's interaction is its reversibility. The sulfated amine within the durlobactam structure is capable of recyclizing onto the carbamate, allowing the intact inhibitor to dissociate from the enzyme.[3] This process, however, is slow, particularly for class D enzymes, resulting in sustained inhibition.[1][2] The rate of this dissociation is quantified by the off-rate constant (k_off).[2][3]
dot
Caption: Reversible covalent inhibition of β-lactamase by durlobactam.
Quantitative Binding and Kinetic Data
The potency of durlobactam is quantified by its acylation efficiency (often expressed as k₂/K or k_inact/K_i) and the stability of the acyl-enzyme complex (measured by k_off).[1][3] A high acylation rate and a low dissociation rate indicate a potent and durable inhibitor.[1][2]
Inhibition of Serine β-Lactamases
Durlobactam demonstrates potent inhibition across Ambler classes A, C, and D, with significantly greater potency against many enzymes compared to the first-generation DBO inhibitor, avibactam.[3][7] Its activity against class D carbapenemases is a key differentiating feature.[3][7]
| Enzyme (Class) | Organism Source | Durlobactam k_inact/K_i (M⁻¹s⁻¹) | Durlobactam k_off (s⁻¹) | Avibactam k_inact/K_i (M⁻¹s⁻¹) |
| Class A | ||||
| CTX-M-15 | E. coli | 110,000 ± 10,000 | 0.0003 ± 0.00003 | 1,400 ± 200 |
| KPC-2 | K. pneumoniae | 7,700 ± 600 | 0.0016 ± 0.0001 | 1,100 ± 100 |
| SHV-5 | K. pneumoniae | 13,000 ± 2,000 | 0.0005 ± 0.00004 | NT |
| TEM-1 | E. coli | 25,000 ± 2,000 | 0.0011 ± 0.00004 | 2,300 ± 200 |
| Class C | ||||
| ADC-7 | A. baumannii | 14,000 ± 2,000 | 0.0001 ± 0.00001 | NT |
| AmpC | P. aeruginosa | 16,000 ± 1,000 | 0.0003 ± 0.00001 | 1,000 ± 100 |
| P99 | E. cloacae | 100,000 ± 10,000 | 0.0005 ± 0.00002 | 1,200 ± 100 |
| Class D | ||||
| OXA-10 | P. aeruginosa | 1,000 ± 100 | 0.00002 ± 0.000003 | 2.5 ± 0.4 |
| OXA-23 | A. baumannii | 3,100 ± 300 | 0.00002 ± 0.000002 | 1.4 ± 0.2 |
| OXA-24/40 | A. baumannii | 2,700 ± 200 | 0.00003 ± 0.000002 | 1.3 ± 0.2 |
| OXA-48 | K. pneumoniae | 1,200 ± 100 | 0.00003 ± 0.000003 | 1,000 ± 100 |
| OXA-58 | A. baumannii | 2,600 ± 300 | 0.00002 ± 0.000002 | NT |
| Data sourced from Miller et al. (2021).[3][7] NT = Not Tested. |
Inhibition of Penicillin-Binding Proteins (PBPs)
In addition to its primary β-lactamase targets, durlobactam also inhibits PBP2 in A. baumannii, contributing to its overall antibacterial effect when combined with sulbactam, which targets PBP1 and PBP3.[2][7][8]
| Target Protein | Organism | k₂/K (M⁻¹s⁻¹) |
| PBP2 | A. baumannii | 1,800 ± 600 |
| Data sourced from Durand-Reville et al. (2017) and Miller et al. (2021).[2][7] |
Structural Basis of Binding and Potency
X-ray crystallography studies have provided critical insights into the molecular basis for durlobactam's potent and broad-spectrum activity, especially against class D enzymes.[1][2]
-
Enhanced Reactivity: The addition of a double bond in the diazabicyclooctane core enhances the chemical reactivity of durlobactam compared to inhibitors like avibactam.[1][2]
-
Stabilization of the Acyl-Enzyme Complex: In the crystal structure of durlobactam bound to OXA-24 (PDB: 6MPQ), the methyl side chain of durlobactam plays a crucial role.[1][9] It helps to block solvent molecules from accessing the covalent carbamate bond, thereby slowing deacylation (hydrolysis).[1][2] This is achieved by preventing the disruption of a key hydrophobic bridge (Met223:Tyr112) within the active site.[1][2]
-
Active Site Flexibility: Comparison with the avibactam-bound OXA-24 structure (PDB: 4WM9) reveals that a flexible loop (B4-B5 β-strand) is resolved and ordered in the durlobactam-bound state but is unresolved in the avibactam complex.[1][9] This suggests that durlobactam binding induces a more stable conformation, which may contribute to its faster acylation rate compared to avibactam.[2]
Experimental Protocols
The characterization of durlobactam's binding to β-lactamases involves a suite of biochemical and biophysical techniques.
Enzyme Kinetics Assays
Objective: To determine the kinetic parameters of inhibition, including acylation efficiency (k_inact/K_i or k₂/K) and the dissociation rate constant (k_off).
Methodology (General):
-
Enzyme Purification: Target β-lactamase enzymes are overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.[10]
-
Activity Measurement: Enzyme activity is typically monitored spectrophotometrically using a chromogenic substrate like nitrocefin, which changes color upon hydrolysis.
-
Determination of k_inact/K_i: The second-order rate constant is measured under initial velocity conditions by incubating the enzyme with various concentrations of durlobactam and monitoring the rate of substrate hydrolysis over time. The data are fitted to progress curves to derive the kinetic parameters.[3]
-
Determination of k_off ("Jump Dilution"): To measure the rate of enzyme activity recovery, a pre-formed, fully inhibited enzyme-durlobactam complex is rapidly diluted into a solution containing a reporter substrate.[11] The dilution reduces the free inhibitor concentration to negligible levels, allowing the slow dissociation of the bound inhibitor and the subsequent recovery of enzyme activity to be monitored over time. The rate of this recovery corresponds to k_off.[3][11]
Mass Spectrometry
Objective: To confirm the formation of a covalent adduct, determine its mass, and assess the stability and potential degradation of the inhibitor.
Methodology:
-
Complex Formation: Purified β-lactamase is incubated with an excess of durlobactam to ensure complete formation of the acyl-enzyme complex.
-
Sample Preparation: The complex is desalted to remove unbound inhibitor and non-volatile buffer components.
-
Analysis: The sample is analyzed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[12][13]
-
Data Interpretation: The resulting spectrum is analyzed to detect a mass shift in the enzyme corresponding to the mass of the covalently bound inhibitor (277 Da for intact durlobactam).[3] Time-course experiments can be used to monitor for inhibitor hydrolysis or fragmentation.[3]
dot
Caption: Workflow for characterizing durlobactam-enzyme interactions.
X-ray Crystallography
Objective: To determine the high-resolution, three-dimensional structure of durlobactam covalently bound within the active site of a β-lactamase.
Methodology:
-
Crystallization: The purified β-lactamase is crystallized, often by vapor diffusion.
-
Soaking/Co-crystallization: The resulting crystals are soaked in a solution containing durlobactam to allow the inhibitor to diffuse in and bind, or the protein and inhibitor are mixed prior to crystallization.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are collected.[14][15]
-
Structure Solution and Refinement: The diffraction data are processed to generate an electron density map, into which a model of the protein and the bound inhibitor is built and refined. The final structure (e.g., PDB ID: 6MPQ for OXA-24 with durlobactam) reveals the precise atomic interactions, bond formations, and conformational changes that occur upon binding.[1][9]
Logical Relationships in Drug Action
Durlobactam's clinical utility is derived from its specific role in a combination therapy. Its primary function is to inhibit the β-lactamases that would otherwise destroy its partner drug, sulbactam. This protection allows sulbactam to exert its own antibacterial activity by inhibiting essential bacterial PBPs.
dot
Caption: Durlobactam protects sulbactam, enabling PBP inhibition.
Conclusion
The molecular binding of durlobactam to serine β-lactamases is a well-characterized process defined by rapid covalent modification and slow dissociation. Its efficacy is rooted in a chemical structure optimized for broad-spectrum activity, particularly against the challenging class D enzymes prevalent in Acinetobacter baumannii. Through a combination of detailed kinetic analysis, mass spectrometry, and X-ray crystallography, the structural and mechanistic basis for its potent inhibition has been elucidated, providing a clear rationale for its clinical use in combination with sulbactam to overcome critical mechanisms of antibiotic resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 4. Sulbactam-durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Sulbactam–durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug Discovery in the Field of β-Lactams: An Academic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Durlobactam in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hksmp.com [hksmp.com]
- 13. researchgate.net [researchgate.net]
- 14. PDB-101: Molecule of the Month: Capturing Beta-Lactamase in Action [pdb101.rcsb.org]
- 15. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Durlobactam's Inhibition of Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Durlobactam is a novel broad-spectrum β-lactamase inhibitor of the diazabicyclooctane class. It is specifically designed to be co-administered with a partner β-lactam antibiotic to overcome resistance in difficult-to-treat Gram-negative bacteria. A primary target for the combination of durlobactam with sulbactam is Acinetobacter baumannii, a pathogen notorious for its multidrug resistance. This technical guide provides an in-depth exploration of the core mechanism of durlobactam's activity: the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.
Mechanism of Action: Targeting Penicillin-Binding Proteins
The bactericidal activity of many β-lactam antibiotics and their inhibitors stems from their ability to interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This is achieved through the inhibition of penicillin-binding proteins (PBPs), which are a group of enzymes responsible for the final steps of peptidoglycan assembly.
In the case of the durlobactam-sulbactam combination, there is a complementary inhibition of different PBPs in Acinetobacter baumannii:
-
Durlobactam: Primarily targets and inhibits PBP2 .[1] This inhibition is a key aspect of its intrinsic activity.
-
Sulbactam: While also a β-lactamase inhibitor, sulbactam possesses intrinsic antibacterial activity against Acinetobacter species by inhibiting PBP1a, PBP1b, and PBP3 .[2]
This dual-pronged attack on multiple essential PBPs contributes to the synergistic and potent activity of the combination against A. baumannii.
Quantitative Analysis of PBP Inhibition
The efficacy of an inhibitor is quantified by several kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the second-order rate constant of inactivation (k_inact/Ki). The following tables summarize the available quantitative data for the inhibition of A. baumannii PBPs by durlobactam and sulbactam.
| Inhibitor | PBP Target | Inhibition Parameter | Value | Reference |
| Durlobactam | PBP2 | k_inact/Ki | 1,800 ± 600 M⁻¹s⁻¹ | [1] |
| Inhibitor | PBP Target | Inhibition Parameter | Value (µM) | Reference |
| Sulbactam | PBP1a | IC50 | 55 | [1] |
| Sulbactam | PBP3 | IC50 | 4 | [1] |
Experimental Protocols
The determination of PBP inhibition kinetics involves several key experimental procedures. Below are detailed methodologies for the purification of PBPs and the assays used to measure their inhibition.
Purification of Acinetobacter baumannii Penicillin-Binding Proteins (e.g., PBP2)
This protocol is adapted from methods for expressing and purifying recombinant A. baumannii PBPs.
Materials:
-
Escherichia coli expression strain (e.g., C41(DE3))
-
Expression vector containing the gene for the target PBP (e.g., pCM06-pCM11 for PBP2 and PBP3)
-
Autoinduction medium supplemented with appropriate antibiotic (e.g., kanamycin 50 µg/mL)
-
Lysis buffer (50 mM HEPES, pH 7.5, 400 mM NaCl, 20 mM imidazole, 2.5% (w/v) CHAPS)
-
Wash buffer (Buffer A: 50 mM HEPES, pH 7.5, 400 mM NaCl, with 20 mM imidazole)
-
Elution buffer (Buffer A with a gradient of 20 to 500 mM imidazole)
-
Size-exclusion chromatography buffer (Buffer A)
-
HisTrap HP 5-mL columns
-
HiLoad Superdex 200 16/600 size-exclusion chromatography column
-
Sonicator
-
Centrifuge capable of high speeds
Procedure:
-
Expression:
-
Transform the expression vector into competent E. coli C41(DE3) cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate the autoinduction medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6.
-
Reduce the temperature to 25°C and continue to grow for 16 hours.
-
Harvest the cells by centrifugation at 4,000 × g for 20 minutes at 4°C.
-
-
Lysis:
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 1 minute off).
-
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a HisTrap HP 5-mL column at a flow rate of 2 mL/min.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the protein with a linear gradient of 20 to 500 mM imidazole in Buffer A.
-
Identify fractions containing the PBP of interest using SDS-PAGE.
-
Pool the relevant fractions and further purify by size-exclusion chromatography on a HiLoad Superdex 200 column in Buffer A at a flow rate of 1 mL/min.
-
Pool the fractions containing the purified PBP and concentrate to 10-20 mg/mL.
-
BOCILLIN™ FL Competition Assay for IC50 Determination
This assay is used to determine the concentration of an inhibitor that prevents 50% of a fluorescent penicillin derivative (BOCILLIN™ FL) from binding to a PBP.
Materials:
-
Purified PBP
-
BOCILLIN™ FL (fluorescent penicillin)
-
Inhibitor compound (e.g., durlobactam)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE apparatus and reagents
-
Fluorescence imager
Procedure:
-
Competition Reaction:
-
Prepare a series of dilutions of the inhibitor compound in PBS.
-
In separate microcentrifuge tubes, mix the purified PBP with each concentration of the inhibitor. Include a control with no inhibitor.
-
Incubate the mixtures for a defined period (e.g., 10-30 minutes) at room temperature to allow the inhibitor to bind to the PBP.
-
Add BOCILLIN™ FL to each tube at a final concentration of approximately 5 µg/mL and incubate for an additional 10 minutes at room temperature.[3]
-
-
SDS-PAGE and Visualization:
-
Stop the reaction by adding SDS-PAGE sample loading buffer and heating the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the PBP band in each lane.
-
Plot the fluorescence intensity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in the fluorescence signal compared to the control with no inhibitor.
-
Determination of k_inact/Ki for Covalent Inhibitors
This method determines the second-order rate constant for the inactivation of a PBP by a covalent inhibitor.
Materials:
-
Purified PBP
-
Inhibitor compound
-
Fluorescent probe (e.g., BOCILLIN™ FL)
-
Reaction buffer
-
Quenching solution (e.g., acetonitrile with 1% formic acid)
-
SDS-PAGE apparatus and reagents
-
Fluorescence imager
Procedure:
-
Time-Dependent Inhibition Assay:
-
Prepare a solution of the purified PBP in the reaction buffer.
-
Initiate the reaction by adding a known concentration of the inhibitor.
-
At various time points, take aliquots of the reaction and immediately quench the reaction by adding the quenching solution.
-
To the quenched samples, add a saturating concentration of a fluorescent probe (e.g., BOCILLIN™ FL) to label the remaining active PBP.
-
Allow the labeling reaction to proceed to completion.
-
-
Analysis:
-
Separate the labeled PBPs by SDS-PAGE and visualize using a fluorescence imager.
-
Quantify the fluorescence intensity of the PBP band at each time point.
-
Plot the natural logarithm of the percentage of remaining PBP activity against time. The slope of this plot gives the observed inactivation rate constant (k_obs).
-
-
Calculation of k_inact/Ki:
-
Repeat the time-dependent inhibition assay at several different inhibitor concentrations.
-
Plot the k_obs values against the inhibitor concentrations.
-
The slope of this second plot represents the k_inact/Ki value.
-
Visualizing Experimental Workflows and Mechanisms
To better understand the processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows and the mechanism of PBP inhibition.
Caption: Mechanism of PBP Inhibition by Durlobactam and Sulbactam.
Caption: Workflow for BOCILLIN™ FL Competition Assay.
Caption: Workflow for k_inact/Ki Determination.
Cellular Signaling and Stress Responses
Inhibition of peptidoglycan synthesis by targeting PBPs imposes significant stress on bacteria, often triggering complex cellular responses. In Acinetobacter baumannii, one of the key systems involved in responding to cell envelope stress is the BfmRS two-component regulatory system .
While direct evidence linking durlobactam-mediated PBP2 inhibition to the activation of the BfmRS system requires further investigation, it is plausible that the disruption of cell wall integrity would trigger this stress response pathway. The BfmRS system is known to regulate a variety of downstream processes aimed at mitigating cell envelope damage and promoting survival.
Caption: BfmRS Two-Component Stress Response Pathway.
Conclusion
Durlobactam, in combination with sulbactam, presents a promising therapeutic strategy against multidrug-resistant Acinetobacter baumannii. Its efficacy is rooted in the complementary inhibition of multiple essential penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage this important mechanism of action. Future research should focus on expanding the quantitative understanding of durlobactam's interaction with a broader range of PBPs and elucidating the full spectrum of cellular stress responses triggered by this inhibition.
References
A Technical Guide to the Development of Durlobactam Sodium: A Novel Diazabicyclooctane β-Lactamase Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Infections caused by the Acinetobacter baumannii-calcoaceticus (ABC) complex, particularly carbapenem-resistant (CRAB) and multidrug-resistant (MDR) strains, represent a critical and urgent threat in healthcare settings, associated with high morbidity and mortality.[1][2] Existing therapeutic options are limited and often compromised by toxicity and emerging resistance.[3] This guide details the development of sulbactam-durlobactam (SUL-DUR), a targeted β-lactam/β-lactamase inhibitor combination specifically designed to address serious infections caused by Acinetobacter.[4][5] Durlobactam (formerly ETX2514) is a novel broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor that restores the intrinsic antibacterial activity of sulbactam against the ABC complex.[6][7] This document provides a comprehensive overview of its mechanism of action, preclinical data, pivotal clinical trial results, and detailed experimental methodologies.
Mechanism of Action: A Synergistic Approach
The efficacy of sulbactam-durlobactam relies on a dual, synergistic mechanism.
-
Sulbactam: While commonly known as a β-lactamase inhibitor, sulbactam possesses intrinsic bactericidal activity against the ABC complex.[8] This activity is mediated through the inhibition of essential penicillin-binding proteins (PBPs), specifically PBP1 and PBP3, which are critical enzymes for bacterial cell wall synthesis.[7][9][10] However, the clinical utility of sulbactam monotherapy has been severely eroded by the production of various β-lactamases by resistant Acinetobacter strains.[9][11]
-
Durlobactam: Durlobactam is a rationally designed DBO β-lactamase inhibitor created to overcome this resistance.[12][13] It covalently binds to the active site serine of a broad spectrum of β-lactamases, protecting sulbactam from enzymatic degradation.[14][15] A key differentiator from other DBOs like avibactam is its potent activity against Ambler class D serine β-lactamases (oxacillinases, OXA), which are a primary driver of carbapenem resistance in A. baumannii.[9][12][16] Durlobactam also effectively inhibits class A and class C enzymes but is not active against class B metallo-β-lactamases (MBLs).[14][17] By neutralizing these key defensive enzymes, durlobactam restores sulbactam's ability to reach and inhibit its PBP targets.
Preclinical Development and Efficacy
Biochemical Inhibitory Activity
Biochemical assays were performed to quantify the inhibitory potency of durlobactam against a panel of purified Ambler class A, C, and D serine β-lactamases. As shown in Table 1, durlobactam demonstrates potent and rapid inactivation of these enzymes, with particularly low k_off rates for class D enzymes, indicating slow dissociation and prolonged inhibition.[6][18]
Table 1: Biochemical Inhibition Constants of Durlobactam Against Key β-Lactamases | Enzyme (Class) | Organism Source | k_inact/K_i (M⁻¹s⁻¹) | k_off (s⁻¹) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Class A | | KPC-2 | K. pneumoniae | 110,000 ± 10,000 | 0.0031 ± 0.0001 |[17][18] | | TEM-1 | E. coli | 13,000 ± 1,000 | 0.0016 ± 0.0001 |[17][18] | | Class C | | ADC-30 | A. baumannii | 1,100 ± 200 | 0.0017 ± 0.0001 |[6] | | P99 | E. cloacae | 3,100 ± 100 | 0.00030 ± 0.00001 |[17][18] | | Class D | | OXA-23 | A. baumannii | 1,800 ± 100 | 0.00010 ± 0.00001 |[17][18] | | OXA-24/40 | A. baumannii | 3,100 ± 200 | 0.00006 ± 0.00001 |[17][18] |
In Vitro Antimicrobial Activity
The combination of sulbactam with a fixed concentration of 4 µg/mL durlobactam has been evaluated against large global collections of clinical Acinetobacter isolates. The addition of durlobactam significantly lowers the Minimum Inhibitory Concentrations (MICs) of sulbactam, restoring its activity against resistant strains. SUL-DUR demonstrates potent activity against carbapenem-nonsusceptible, colistin-resistant, MDR, and extensively drug-resistant (XDR) isolates.[6]
Table 2: In Vitro Susceptibility of Acinetobacter baumannii Isolates to Sulbactam-Durlobactam and Comparators
| Organism Subgroup (N) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (≤4 µg/mL) | Reference(s) |
|---|---|---|---|---|---|
| All Isolates | Sulbactam-Durlobactam | 1 | 4 | >96% | [6] |
| (Global Surveillance, N=5,032) | Sulbactam | 16 | >64 | - | [6] |
| Carbapenem-Nonsusceptible | Sulbactam-Durlobactam | 2 | 4 | >96% | [6] |
| Multidrug-Resistant (MDR) | Sulbactam-Durlobactam | 2 | 4 | >96% | [6] |
| Extensively Drug-Resistant (XDR) | Sulbactam-Durlobactam | 2 | 4 | >96% | [6] |
| Indian Isolates (N=121) | Sulbactam-Durlobactam | - | 2 | 88.5% | [19] |
| Meropenem | - | >32 | - | [19] | |
| Greek Isolates | Sulbactam-Durlobactam | 4 | 8 | - | [6] |
| (High Resistance, N not specified) | Imipenem | - | >64 | - | [6] |
| | Colistin | - | 16 | - |[6] |
Note: Sulbactam-durlobactam MICs are expressed as the sulbactam concentration in the presence of 4 µg/mL durlobactam.
In Vivo Efficacy in Preclinical Models
The efficacy of SUL-DUR has been demonstrated in standard preclinical infection models. In both neutropenic murine thigh and lung infection models using MDR and XDR A. baumannii strains, SUL-DUR treatment resulted in a robust, dose-dependent reduction in bacterial counts.[6][20] Bactericidal activity, defined as a ≥1-log₁₀ CFU reduction, was consistently achieved.[21][22] These studies were critical for establishing the pharmacokinetic/pharmacodynamic (PK/PD) targets needed to predict clinically effective doses.[9][20]
Pharmacokinetics and Pharmacodynamics (PK/PD)
Extensive studies in both in vitro and in vivo models were conducted to define the PK/PD indices that best correlate with the efficacy of sulbactam and durlobactam.[12][23] These analyses are fundamental for translating preclinical data into human dose regimens.
Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters and Targets
| Component | PK/PD Index of Efficacy | Target Magnitude for 1-log₁₀ CFU Reduction | Model System | Reference(s) |
|---|---|---|---|---|
| Sulbactam | %fT>MIC | >50-70% of the dosing interval | In Vivo (Murine Thigh/Lung), In Vitro (HFIM) | [9][20][23] |
| Durlobactam | fAUC/MIC | ~10 | In Vivo (Murine Thigh/Lung) | [9][20] |
| Durlobactam | fAUC/MIC | ~34 | In Vitro (HFIM) |[23] |
%fT>MIC: Percentage of the dosing interval during which free drug concentrations remain above the MIC. fAUC/MIC: Ratio of the free drug area under the concentration-time curve to the MIC.
Clinical Development: The Pivotal Phase 3 ATTACK Trial
The efficacy and safety of SUL-DUR were established in the ATTACK trial, a global, multicenter, randomized, active-controlled, non-inferiority study.[1][24] The trial enrolled patients with serious infections, including hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP), caused by carbapenem-resistant ABC.[1][24]
SUL-DUR met the primary endpoint of non-inferiority to colistin for 28-day all-cause mortality and demonstrated superior outcomes in clinical cure rates and safety, particularly a significantly lower incidence of nephrotoxicity.[1][24]
Table 4: Efficacy and Safety Outcomes from the Phase 3 ATTACK Trial (CRABC m-MITT Population) | Outcome | Sulbactam-Durlobactam (N=63) | Colistin (N=62) | Treatment Difference (95% CI) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Primary Efficacy Endpoint | | 28-Day All-Cause Mortality | 19.0% (12/63) | 32.3% (20/62) | -13.2% (-30.0 to 3.5) |[1][24][25] | | Secondary Efficacy Endpoints | | Clinical Cure at Test-of-Cure | 61.9% | 40.3% | 21.6% (4.4 to 38.8) |[1] | | Favorable Microbiological Outcome | 69.8% | 48.4% | - |[25] | | Primary Safety Endpoint | | Nephrotoxicity (RIFLE criteria) | 13.2% (12/91)* | 37.6% (32/85)* | -24.4% (p=0.0002) |[24][26] |
Safety population size (N=91 for SUL-DUR, N=85/86 for Colistin) differs from the efficacy population.
Mechanisms of Resistance to Sulbactam-Durlobactam
While SUL-DUR is effective against a vast majority of contemporary A. baumannii isolates, resistance can occur.[4] Surveillance studies indicate that resistance is uncommon, with less than 2% of over 5,000 global isolates having a SUL-DUR MIC >4 µg/mL.[4][11] The primary molecular drivers of resistance are:
-
Metallo-β-Lactamases (MBLs): Durlobactam does not inhibit Ambler class B MBLs (e.g., NDM-1). Strains that acquire and express these enzymes are resistant to SUL-DUR.[27][28]
-
PBP3 Alterations: Specific mutations or insertions in the ftsI gene, which encodes PBP3 (a primary target of sulbactam), can reduce binding affinity and confer resistance.[6][11]
-
Efflux Pumps: Overexpression of the AdeIJK efflux pump may play a role in reducing susceptibility in a subset of strains by actively pumping durlobactam out of the cell.[4][11]
Appendix: Detailed Experimental Protocols
Protocol: Broth Microdilution MIC Susceptibility Testing
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for determining the Minimum Inhibitory Concentration (MIC) of sulbactam-durlobactam.[29][30]
-
Reagents and Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used as the testing medium. Sulbactam stock solutions are prepared for serial dilution, and a durlobactam stock solution is prepared to yield a fixed final concentration.
-
Plate Preparation: A 96-well microtiter plate is prepared. Serial twofold dilutions of sulbactam are made in CAMHB across the wells. Durlobactam is then added to each well to achieve a final, fixed concentration of 4 µg/mL.[29][31]
-
Inoculum Preparation: Test isolates are grown on a non-selective agar medium. Colonies are suspended in a saline or broth solution to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated in ambient atmosphere at 35 ± 2°C for 16-20 hours.[32]
-
Reading the MIC: The MIC is determined as the lowest concentration of sulbactam (in the presence of 4 µg/mL durlobactam) that completely inhibits visible bacterial growth.[32] Quality control is performed using a reference strain such as A. baumannii NCTC 13304, for which the expected MIC range is 0.5/4 to 2/4 µg/mL.[29][31]
Protocol: Neutropenic Murine Thigh Infection Model
This in vivo model is used to assess the efficacy of antimicrobials and establish PK/PD relationships.[9][20]
-
Animal Preparation: Female ICR or Swiss Webster mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection. This ensures the observed antimicrobial effect is not influenced by the host immune system.
-
Infection: Mice are inoculated via intramuscular injection into the thigh with a bacterial suspension (e.g., 10⁶⁻⁷ CFU/mouse) of the target A. baumannii strain.
-
Treatment: Therapy is initiated 2 hours post-infection. Sulbactam and durlobactam are administered subcutaneously or intravenously at various dose levels and frequencies (e.g., every 3 or 6 hours) for 24 hours. A 4:1 dose ratio of sulbactam to durlobactam is often used to explore PK/PD relationships.[33]
-
Endpoint Measurement: At 24 hours post-treatment initiation, mice are euthanized. The thighs are aseptically removed, homogenized, and serially diluted. The dilutions are plated on appropriate agar to determine the bacterial burden (CFU/thigh).
-
Analysis: The change in bacterial burden (log₁₀ CFU/thigh) over the 24-hour period is calculated relative to the burden at the start of therapy. Efficacy is typically defined as a static effect (no change in CFU) or a 1- or 2-log₁₀ reduction in CFU. Data from multiple strains and dose levels are co-modeled to determine the PK/PD indices (%T>MIC and AUC/MIC) that correlate with efficacy.[9][20]
Protocol Summary: Phase 3 ATTACK Clinical Trial
-
Trial Design: A multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial.[24]
-
Patient Population: Adults (≥18 years) with a clinical diagnosis of HABP or VABP, or bacteremia, with a laboratory-confirmed infection caused by a carbapenem-resistant Acinetobacter baumannii-calcoaceticus (CRABC) complex isolate.[24][26]
-
Randomization and Blinding: Patients were randomized 1:1 to receive either sulbactam-durlobactam or colistin. The study was open-label.
-
Treatment Regimens:
-
Investigational Arm: Sulbactam (1 g) and durlobactam (1 g) administered intravenously every 6 hours over 3 hours.
-
Control Arm: Colistin administered as a loading dose followed by a maintenance dose adjusted for renal function.
-
Background Therapy: All patients in both arms received imipenem-cilastatin (1 g/1 g) intravenously every 6 hours to cover potential co-infecting Gram-negative pathogens.[24][34]
-
Treatment Duration: 7 to 14 days.[26]
-
-
Primary Efficacy Endpoint: All-cause mortality at Day 28 in the CRABC microbiologically modified intention-to-treat (m-MITT) population. The non-inferiority margin was set at 20%.[24]
-
Key Secondary and Safety Endpoints:
References
- 1. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 2. journals.asm.org [journals.asm.org]
- 3. New drug for Acinetobacter infections shows promise in phase 3 trial | CIDRAP [cidrap.umn.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. In Vitro Activity of Sulbactam-Durlobactam against Acinetobacter baumannii-calcoaceticus Complex Isolates Collected Globally in 2016 and 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo dose response and efficacy of the β-lactamase inhibitor, durlobactam, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Molecular drivers of resistance to sulbactam-durlobactam in contemporary clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Pharmacokinetics/Pharmacodynamic Relationship of Durlobactam in Combination With Sulbactam in In Vitro and In Vivo Infection Model Systems Versus Acinetobacter baumannii-calcoaceticus Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.asm.org [journals.asm.org]
- 21. Durlobactam in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. journals.asm.org [journals.asm.org]
- 24. Efficacy and safety of sulbactam-durlobactam versus colistin for the treatment of patients with serious infections caused by Acinetobacter baumannii-calcoaceticus complex: a multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial (ATTACK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. contagionlive.com [contagionlive.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Understanding Acinetobacter baumannii Resistance to Sulbactam-Durlobactam: A Clinical Perspective - Be part of the knowledge - ReachMD [reachmd.com]
- 29. journals.asm.org [journals.asm.org]
- 30. A microbiological and structural analysis of the interplay between sulbactam/durlobactam and imipenem against penicillin-binding proteins (PBPs) of Acinetobacter spp - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. liofilchem.com [liofilchem.com]
- 33. academic.oup.com [academic.oup.com]
- 34. academic.oup.com [academic.oup.com]
The Role of Durlobactam in Overcoming Antibiotic Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. Among the most critical threats is Acinetobacter baumannii, particularly carbapenem-resistant A. baumannii (CRAB), which is associated with high mortality rates in hospital-acquired and ventilator-associated pneumonia (HABP/VABP).[1][2][3][4][5] The clinical utility of many existing antibiotics has been compromised by the bacterium's array of resistance mechanisms.[6] The recent approval of sulbactam-durlobactam (Xacduro®) marks a significant advancement in the fight against this pathogen.[1][4][7] This technical guide provides an in-depth analysis of durlobactam's mechanism, its synergistic action with sulbactam, and the data supporting its role in overcoming antibiotic resistance in A. baumannii.
Core Mechanism of Action: A Dual-Pronged Attack
The efficacy of sulbactam-durlobactam stems from a complementary partnership between its two components.
-
Sulbactam: While traditionally known as a β-lactamase inhibitor, sulbactam possesses intrinsic bactericidal activity against Acinetobacter species.[3][4][8] This activity is due to its ability to bind to and inhibit essential penicillin-binding proteins (PBPs), specifically PBP1 and PBP3, which are critical enzymes for the synthesis of the bacterial cell wall.[3][4][9] However, the effectiveness of sulbactam monotherapy has been severely eroded by its degradation by a wide variety of β-lactamases produced by contemporary A. baumannii isolates.[2][9][10]
-
Durlobactam: Durlobactam is a novel, broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor.[1][10][11] It was rationally designed to potently inactivate a wide range of Ambler class A, C, and D serine β-lactamases.[1][10][12][13][14] Crucially, this includes the OXA-type carbapenemases that are a primary driver of resistance in A. baumannii.[13][14][15] By inhibiting these enzymes, durlobactam protects sulbactam from hydrolysis, thereby restoring its ability to reach and inhibit its PBP targets.[4][10][13][16] Furthermore, durlobactam itself exhibits some intrinsic activity by inhibiting PBP2.[12][13][17]
This multi-targeted approach—inhibition of PBP1, PBP3, and PBP2, coupled with broad-spectrum β-lactamase inactivation—underpins the potent activity of the combination against highly resistant A. baumannii.
Quantitative Data Summary
In Vitro Activity
Global surveillance studies demonstrate the potent in vitro activity of sulbactam-durlobactam against a large collection of A. baumannii-calcoaceticus complex (ABC) isolates, including MDR and carbapenem-resistant strains. The addition of durlobactam significantly lowers the minimum inhibitory concentrations (MICs) of sulbactam.
Table 1: In Vitro Susceptibility of Global A. baumannii Isolates
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible | Data Source |
|---|---|---|---|---|
| Sulbactam-Durlobactam | 1 | 2 | 98.3% | 2016-2021 Global Collection (n=5,032)[15][18] |
| Sulbactam (alone) | 8 | 64 | N/A | 2016-2021 Global Collection (n=5,032)[15] |
| Sulbactam-Durlobactam | 1 | 2 | >96% | vs. Carbapenem-Resistant Isolates[12] |
| Sulbactam (alone) | 8 | 64 | N/A | 2016-2017 Global Collection (n=1,722)[19] |
| Sulbactam-Durlobactam | 2 | 2 | N/A | vs. Chinese Isolates (n=1,121)[11] |
| Sulbactam (alone) | 64 | 64 | N/A | vs. Chinese Isolates (n=1,121)[11] |
Susceptibility for sulbactam-durlobactam based on a provisional breakpoint of ≤4 µg/mL.[18][20]
β-Lactamase Inhibition Kinetics
Durlobactam's efficacy is rooted in its potent inhibition of key β-lactamases. Its second-order rate constants (k_inact_/K_i_) demonstrate greater potency than the earlier DBO inhibitor, avibactam, particularly against the class D enzymes prevalent in A. baumannii.
Table 2: Durlobactam Inhibition Potency Against Serine β-Lactamases
| Enzyme | Ambler Class | Organism Source | k_inact_/K_i_ (M⁻¹s⁻¹) |
|---|---|---|---|
| CTX-M-15 | A | E. coli | 130,000 ± 10,000 |
| KPC-2 | A | K. pneumoniae | 110,000 ± 10,000 |
| ADC-7 | C | A. baumannii | 44,000 ± 2,000 |
| P99 | C | E. cloacae | 130,000 ± 10,000 |
| OXA-23 | D | A. baumannii | 1,000,000 ± 100,000 |
| OXA-24/40 | D | A. baumannii | 25,000 ± 2,000 |
| OXA-48 | D | K. pneumoniae | 18,000 ± 2,000 |
| OXA-58 | D | A. baumannii | 150,000 ± 10,000 |
Source: Durand-Reville et al., 2017; Barnes et al., 2019; Shapiro and Gao, 2021 as cited in[13][14].
Clinical Efficacy and Safety (Phase 3 ATTACK Trial)
The pivotal ATTACK trial was a multicenter, randomized, active-controlled study comparing sulbactam-durlobactam to colistin (both with imipenem-cilastatin as background therapy) for serious infections caused by carbapenem-resistant ABC.[21][22]
Table 3: Key Outcomes of the Phase 3 ATTACK Trial | Endpoint | Sulbactam-Durlobactam Arm | Colistin Arm | Treatment Difference (95% CI) | | :--- | :---: | :---: | :---: | | Primary Efficacy Endpoint | | 28-Day All-Cause Mortality | 19.0% (12/63) | 32.3% (20/62) | -13.2% (-30.0 to 3.5) | | Secondary Efficacy Endpoints | | Clinical Cure at Test-of-Cure | 61.9% | 40.3% | 21.6% (2.9 to 40.3) | | Microbiological Favorable Outcome | 68.3% | 41.9% | N/A | | Primary Safety Endpoint | | Nephrotoxicity (RIFLE criteria) | 13.2% (12/91) | 37.6% (32/85) | -24.4% (p<0.001) | Source: Kaye et al., The Lancet Infectious Diseases, 2023; Innoviva Press Release.[21][23][24][25]
The trial demonstrated that sulbactam-durlobactam was non-inferior to colistin for 28-day mortality and showed statistically significant improvements in clinical cure rates and a favorable safety profile with significantly lower nephrotoxicity.[21][23][25]
Pharmacokinetics and Pharmacodynamics (PK/PD)
Table 4: Key PK/PD Parameters for Sulbactam-Durlobactam
| Parameter | Sulbactam | Durlobactam | Source |
|---|---|---|---|
| PK/PD Index | %T > MIC | AUC₀₋₂₄ / MIC | [26] |
| Efficacy Target (1-log₁₀ kill) | %T > MIC of 50-71.5% | AUC₀₋₂₄ / MIC of 7.6-34.0 | [26][27] |
| Protein Binding | ~38% | ~10% | [28] |
| Epithelial Lining Fluid (ELF) Penetration | ~86.0% | ~41.3% | [28] |
PK/PD targets can vary based on the in vitro model used (e.g., one-compartment vs. hollow-fiber infection model).
These parameters support the approved dosing regimen (1g of sulbactam and 1g of durlobactam over 3 hours every 6 hours) for treating lower respiratory tract infections.[19][21]
Mechanisms of Resistance to Sulbactam-Durlobactam
While resistance to sulbactam-durlobactam is currently rare (<2% in a large global surveillance study), several mechanisms have been identified.[9][29][30] Understanding these is crucial for stewardship and future development.
-
Metallo-β-Lactamases (MBLs): Durlobactam, like other DBOs, does not inhibit Ambler class B MBLs (e.g., NDM, VIM, IMP).[13][14][30] Strains producing these enzymes are resistant.[8][29]
-
Alterations in PBP3: Mutations in the ftsI gene, which encodes PBP3 (the primary target of sulbactam), can reduce binding affinity and confer resistance.[9][12][29] These are the most common resistance mechanisms found in laboratory mutants and some clinical isolates.[4][12][22]
-
Efflux Pumps: Overexpression of the AdeIJK efflux pump may play a role in reducing susceptibility in a subset of strains.[9][29]
The frequency of spontaneous resistance development in vitro is low, reported at 7.6 × 10⁻¹⁰ to <9.0 × 10⁻¹⁰ at 4x the MIC.[4][12]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of sulbactam-durlobactam.
Broth Microdilution for MIC Determination
This method is the standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a bacterial isolate.
-
Principle: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid growth medium.
-
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test organism (e.g., A. baumannii) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Antimicrobial Dilution: Serial two-fold dilutions of sulbactam-durlobactam are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For this combination, durlobactam is typically maintained at a fixed concentration (e.g., 4 µg/mL) while sulbactam is serially diluted.[11][19]
-
Inoculation: A 96-well microtiter plate is prepared where each well contains 50 µL of the diluted antimicrobial agent and is then inoculated with 50 µL of the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
-
Reference Standard: The protocol follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI), document M07.
Murine Infection Models (Thigh and Lung)
Animal models are critical for evaluating in vivo efficacy and establishing PK/PD relationships.
-
Principle: To assess the reduction in bacterial burden in a specific tissue (thigh or lung) of an infected mouse following treatment with the antimicrobial agent.
-
Methodology:
-
Induction of Neutropenia: Mice (e.g., Swiss Albino) are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 relative to infection.
-
Infection: Mice are inoculated with a standardized suspension of the test A. baumannii strain (approx. 10⁶⁻⁷ CFU/mouse) either via intramuscular injection into the thigh or via intranasal or intratracheal instillation for the lung model.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with sulbactam-durlobactam or a comparator is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.
-
Bacterial Burden Assessment: At 24 hours post-treatment initiation, mice are euthanized. The thigh muscles or lungs are aseptically removed, homogenized, and serially diluted. Dilutions are plated on appropriate agar to enumerate the CFU per gram of tissue.
-
Analysis: Efficacy is determined by the log₁₀ CFU reduction in the treated group compared to the vehicle control group at 0 hours.
-
Preclinical to Clinical Development Workflow
The development of a new antibiotic combination like sulbactam-durlobactam follows a structured pathway from initial discovery to clinical approval.
Conclusion
Durlobactam represents a significant breakthrough in antibacterial drug development, specifically tailored to address the urgent threat of multidrug-resistant Acinetobacter baumannii. By potently inhibiting the key serine β-lactamases that otherwise inactivate sulbactam, it restores the clinical utility of a targeted bactericidal agent. The combination's multi-target mechanism, robust in vitro and in vivo activity, and proven clinical efficacy and safety in the pivotal ATTACK trial establish sulbactam-durlobactam as a critical new tool for treating serious infections caused by this pathogen.[21][23][31] Continuous surveillance and stewardship will be essential to preserve its long-term effectiveness.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.asm.org [journals.asm.org]
- 3. An overview of sulbactam‐durlobactam approval and implications in advancing therapeutics for hospital‐acquired and ventilator‐associated pneumonia by acinetobacter baumannii‐calcoaceticus complex: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulbactam–durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpionline.org [jpionline.org]
- 6. Durlobactam in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024 AST: Sulbactam-Durlobactam | News | CLSI [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular drivers of resistance to sulbactam-durlobactam in contemporary clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pharmacokinetics/Pharmacodynamic Relationship of Durlobactam in Combination With Sulbactam in In Vitro and In Vivo Infection Model Systems Versus Acinetobacter baumannii-calcoaceticus Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. academic.oup.com [academic.oup.com]
- 18. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. academic.oup.com [academic.oup.com]
- 21. Efficacy and safety of sulbactam-durlobactam versus colistin for the treatment of patients with serious infections caused by Acinetobacter baumannii-calcoaceticus complex: a multicentre, randomised, active-controlled, phase 3, non-inferiority clinical trial (ATTACK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. innovivaspecialtytherapeutics.com [innovivaspecialtytherapeutics.com]
- 24. researchgate.net [researchgate.net]
- 25. medtechalert.com [medtechalert.com]
- 26. researchgate.net [researchgate.net]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. Population pharmacokinetic analyses for sulbactam-durlobactam using Phase 1, 2, and 3 data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
- 30. Understanding Acinetobacter baumannii Resistance to Sulbactam-Durlobactam: A Clinical Perspective - Be part of the knowledge - ReachMD [reachmd.com]
- 31. [PDF] Sulbactam–durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Durlobactam Sodium MIC Testing of Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the minimum inhibitory concentration (MIC) of sulbactam-durlobactam against clinical isolates of Acinetobacter baumannii-calcoaceticus (ABC) complex. The information is based on established methods and guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Introduction
Sulbactam-durlobactam is a novel β-lactam/β-lactamase inhibitor combination developed to treat serious infections caused by multidrug-resistant Acinetobacter baumannii. Sulbactam, a β-lactam, exhibits intrinsic activity against Acinetobacter spp. by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][2] Durlobactam is a broad-spectrum β-lactamase inhibitor that protects sulbactam from degradation by Ambler class A, C, and D β-lactamases, thereby restoring its activity against resistant strains.[1][2]
Accurate and reproducible MIC testing is crucial for clinical diagnostics, antimicrobial stewardship, and drug development. The recommended method for sulbactam-durlobactam MIC testing is broth microdilution using a fixed concentration of durlobactam.
Data Presentation
Table 1: CLSI-Approved Quality Control Ranges for Sulbactam-Durlobactam MIC Testing
| Quality Control Strain | Method | Antimicrobial Agent | QC Range (µg/mL) |
| Acinetobacter baumannii NCTC 13304 | Broth Microdilution | Sulbactam-Durlobactam | 0.5/4 - 2/4 |
Source: CLSI M100 Ed. 34[3][4][5]
Table 2: CLSI Interpretive Criteria for Sulbactam-Durlobactam against Acinetobacter baumannii-calcoaceticus complex
| MIC (µg/mL) | Interpretation |
| ≤ 4/4 | Susceptible (S) |
| 8/4 | Intermediate (I) |
| ≥ 16/4 | Resistant (R) |
Note: Durlobactam concentration is fixed at 4 µg/mL. Source: CLSI M100 Ed. 34[3]
Mechanism of Action and Resistance
The combination of sulbactam and durlobactam provides a dual-action mechanism against Acinetobacter baumannii.
Resistance to sulbactam-durlobactam in A. baumannii can emerge through several mechanisms, primarily through mutations in the target PBPs or the acquisition of metallo-β-lactamases (MBLs), which are not inhibited by durlobactam.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing for Sulbactam-Durlobactam
This protocol follows the CLSI M07 guidelines for broth microdilution.
Materials:
-
Sulbactam sodium (analytical grade)
-
Durlobactam sodium (analytical grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Acinetobacter baumannii clinical isolates
-
Acinetobacter baumannii NCTC 13304 (Quality Control strain)
-
Sterile saline or 0.85% NaCl solution
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of sulbactam and durlobactam in a suitable solvent as recommended by the manufacturer.
-
The final concentration of durlobactam in all wells will be 4 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of sulbactam in CAMHB in the wells of a 96-well plate to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).
-
Add durlobactam to each well containing the sulbactam dilution to achieve a constant final concentration of 4 µg/mL.
-
Include a growth control well (no antimicrobial) and a sterility control well (no inoculum).
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of sulbactam (in the presence of 4 µg/mL durlobactam) that completely inhibits visible growth of the organism.
-
Growth is observed as turbidity or a button of cells at the bottom of the well.
-
-
Quality Control:
-
Concurrently test the QC strain A. baumannii NCTC 13304. The resulting MIC should fall within the established QC range (see Table 1).
-
Commercial Testing Options
Several commercial systems are available for sulbactam-durlobactam susceptibility testing, including:
-
HardyDisk™ (Hardy Diagnostics)
-
Oxoid™ Disc (Thermo Scientific™)
-
ETEST® (bioMérieux)
-
Sensititre™ 18-24 hour MIC plates (Thermo Fisher Scientific)[3]
Users should follow the manufacturer's instructions for these products and perform appropriate quality control.
Conclusion
Standardized MIC testing of sulbactam-durlobactam is essential for guiding clinical therapy and monitoring the emergence of resistance. The broth microdilution method with a fixed concentration of 4 µg/mL durlobactam is the CLSI-recommended reference method. Adherence to these protocols and quality control measures will ensure accurate and reliable susceptibility results. It is important to note the current absence of EUCAST-defined breakpoints for sulbactam-durlobactam against Acinetobacter baumannii.
References
- 1. 2024 AST: Sulbactam-Durlobactam | News | CLSI [clsi.org]
- 2. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. clsi.org [clsi.org]
Application Notes and Protocols for In Vitro Time-Kill Assays of the Sulbactam-Durlobactam Combination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulbactam-durlobactam is a combination antimicrobial agent consisting of sulbactam, a β-lactam antibiotic with intrinsic activity against Acinetobacter baumannii, and durlobactam, a novel β-lactamase inhibitor. Durlobactam protects sulbactam from degradation by a broad spectrum of β-lactamases, including those that are major contributors to carbapenem resistance in A. baumannii. This combination has demonstrated potent in vitro activity against multidrug-resistant A. baumannii, a pathogen of critical concern. Time-kill assays are essential in vitro pharmacodynamic studies that provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These assays are crucial for understanding the concentration-dependent killing effects and potential for synergy of antimicrobial combinations.
This document provides detailed application notes and protocols for performing in vitro time-kill assays with the sulbactam-durlobactam combination against Acinetobacter baumannii.
Data Presentation
The following tables summarize the in vitro activity of sulbactam-durlobactam against Acinetobacter baumannii-calcoaceticus complex (ABC) isolates, including carbapenem-resistant (CRAB) and multidrug-resistant (MDR) strains. The data is compiled from various global surveillance studies.
Table 1: MIC Distribution of Sulbactam-Durlobactam against Global Acinetobacter baumannii-calcoaceticus complex (ABC) Isolates (2016-2021) [1]
| MIC (µg/mL) | Number of Isolates | Percentage of Isolates (%) | Cumulative Percentage (%) |
| ≤0.03 | 1 | 0.0 | 0.0 |
| 0.06 | 1 | 0.0 | 0.0 |
| 0.12 | 11 | 0.2 | 0.2 |
| 0.25 | 118 | 2.3 | 2.6 |
| 0.5 | 968 | 19.2 | 21.8 |
| 1 | 1433 | 28.5 | 50.3 |
| 2 | 1618 | 32.2 | 82.4 |
| 4 | 798 | 15.9 | 98.3 |
| 8 | 48 | 1.0 | 99.3 |
| 16 | 13 | 0.3 | 99.5 |
| 32 | 10 | 0.2 | 99.7 |
| >32 | 13 | 0.3 | 100.0 |
Note: Durlobactam concentration was fixed at 4 µg/mL.[1]
Table 2: Sulbactam-Durlobactam Activity against Resistant Phenotypes of A. baumannii-calcoaceticus complex [1]
| Resistance Phenotype | Number of Isolates | Sulbactam-Durlobactam MIC50 (µg/mL) | Sulbactam-Durlobactam MIC90 (µg/mL) | % Susceptible (≤4 µg/mL) |
| Sulbactam-Non-Susceptible | 4,630 | 1 | 2 | 98.1 |
| Imipenem-Non-Susceptible | 2,570 | 1 | 2 | 96.9 |
| Ciprofloxacin-Non-Susceptible | 3,962 | 1 | 2 | 98.0 |
| Amikacin-Non-Susceptible | 1,940 | 1 | 4 | 97.2 |
| Colistin-Resistant | 239 | 1 | 4 | 96.2 |
| Multidrug-Resistant (MDR) | 2,756 | 1 | 2 | 97.4 |
| Extensively Drug-Resistant (XDR) | 2,238 | 1 | 2 | 97.1 |
Note: Durlobactam concentration was fixed at 4 µg/mL.[1]
Table 3: Summary of Sulbactam-Durlobactam MICs from a Systematic Review [2]
| Parameter | Value (µg/mL) |
| MIC50 Range | 0.25 - 4 |
| MIC90 Range | 1 - 8 |
| Resistant Strain MIC Range | 8 - >128 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Prior to performing a time-kill assay, the MIC of sulbactam-durlobactam against the test isolate must be determined. Broth microdilution is the recommended method.
Materials:
-
Sulbactam and durlobactam analytical grade powders
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum of the test organism (e.g., A. baumannii)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland standard
-
Incubator (35°C ± 2°C)
Protocol:
-
Drug Preparation: Prepare stock solutions of sulbactam and durlobactam in a suitable solvent. For susceptibility testing, durlobactam is typically used at a fixed concentration of 4 µg/mL.[1][3] Prepare serial two-fold dilutions of sulbactam in CAMHB containing 4 µg/mL of durlobactam in the microtiter plates.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the drug dilutions with the prepared bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of sulbactam (in the presence of 4 µg/mL durlobactam) that completely inhibits visible growth of the organism.
Time-Kill Assay
Materials:
-
Sulbactam and durlobactam
-
CAMHB
-
Bacterial inoculum of the test organism
-
Sterile flasks or tubes
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline or PBS for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
-
Micropipettes and sterile tips
-
Spectrophotometer (optional, for initial inoculum standardization)
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the MIC assay. Dilute this suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Test Setup: Prepare flasks or tubes with CAMHB containing sulbactam-durlobactam at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Also include a growth control flask with no antibiotic. The volume of the culture should be sufficient to allow for sampling at multiple time points (e.g., 10-50 mL).
-
Initiation of the Assay: Inoculate each flask with the prepared bacterial suspension to achieve the target starting density. Immediately after inoculation (time zero), withdraw an aliquot from the growth control flask to determine the initial colony count.
-
Incubation and Sampling: Incubate all flasks at 35°C ± 2°C with constant agitation (e.g., 150 rpm). At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control flask.
-
Viable Cell Counting: For each sample, perform serial 10-fold dilutions in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. To neutralize the effect of the antibiotic carryover, samples can be centrifuged and the bacterial pellet resuspended in fresh broth before plating, or can be plated on agar containing a neutralizing agent if available.
-
Incubation and Colony Counting: Incubate the agar plates at 35°C ± 2°C for 18-24 hours. Count the number of colonies on the plates that yield between 30 and 300 colonies to calculate the CFU/mL at each time point.
-
Data Analysis: Plot the mean log₁₀ CFU/mL against time for each concentration of sulbactam-durlobactam and the growth control.
-
Bacteriostatic activity is typically defined as a <3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Synergy can be assessed when testing the combination against the individual components, and is generally defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.
-
Visualizations
Mechanism of Action of Sulbactam-Durlobactam
Caption: Mechanism of action of sulbactam-durlobactam against A. baumannii.
Experimental Workflow for Time-Kill Assay
Caption: Generalized workflow for an in vitro time-kill assay.
References
- 1. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Durlobactam Sodium
Audience: Researchers, scientists, and drug development professionals.
Introduction: Durlobactam (formerly ETX2514) is a novel broad-spectrum diazabicyclooctane (DBO) β-lactamase inhibitor.[1][2][3] It is developed in combination with sulbactam for the treatment of infections caused by Acinetobacter baumannii-calcoaceticus complex (ABC), including carbapenem-resistant strains.[4][5] Sulbactam, in addition to being a β-lactamase inhibitor, exhibits intrinsic antibacterial activity against Acinetobacter species by inhibiting penicillin-binding proteins (PBPs), specifically PBP1 and PBP3.[6][7][8] However, its efficacy has been compromised by the production of various β-lactamases by resistant strains.[2][9] Durlobactam restores sulbactam's activity by potently inhibiting Ambler class A, C, and D serine β-lactamases, which are prevalent in multidrug-resistant A. baumannii.[1][3] These application notes provide detailed protocols for conducting in vivo efficacy studies of the sulbactam-durlobactam combination in established murine infection models.
Mechanism of Action
Durlobactam, when combined with sulbactam, effectively neutralizes the primary resistance mechanism of A. baumannii, which is the enzymatic degradation of β-lactam antibiotics. Sulbactam binds to and inhibits PBPs, essential enzymes in bacterial cell wall synthesis, leading to cell lysis. Durlobactam binds to the active site of β-lactamases, preventing the hydrolysis of sulbactam and allowing it to reach its PBP targets.
Caption: Mechanism of action of sulbactam and durlobactam against A. baumannii.
Experimental Protocols
Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized deep-tissue infections.
Objective: To determine the dose-response relationship and efficacy of sulbactam-durlobactam in reducing bacterial burden in the thigh tissue of neutropenic mice infected with A. baumannii.
Materials:
-
Specific pathogen-free female CD-1 mice (18-22 g)
-
Carbapenem-resistant Acinetobacter baumannii strain
-
Cyclophosphamide
-
Sulbactam sodium and Durlobactam sodium
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Tissue homogenizer
-
Sterile surgical instruments
Protocol:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 prior to infection to induce neutropenia.[10]
-
-
Bacterial Inoculum Preparation:
-
Culture the A. baumannii strain overnight on TSA.
-
Inoculate a single colony into TSB and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
-
Wash the bacterial cells twice with sterile saline by centrifugation.
-
Resuspend the pellet in saline and adjust the concentration to approximately 1-5 x 10^7 CFU/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
-
Treatment:
-
Initiate treatment 2 hours post-infection.
-
Administer sulbactam and durlobactam (typically in a 4:1 or other specified ratio) subcutaneously (SC) or intravenously (IV) at various dose levels.[11] Dosing is usually continued for 24 hours at specific intervals (e.g., every 3 or 6 hours).[11]
-
Include a vehicle control group (placebo).
-
-
Efficacy Assessment:
-
At 24 hours after the start of treatment, euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/g of tissue).
-
The primary endpoint is the change in bacterial burden (log10 CFU/g) over the 24-hour treatment period compared to the initial inoculum and the vehicle control. A 1-log10 CFU reduction is often considered a target for bactericidal activity.[6][12]
-
Caption: Experimental workflow for the murine neutropenic thigh infection model.
Murine Neutropenic Lung Infection Model
This model simulates pneumonia, a common and severe manifestation of A. baumannii infection.[13][14]
Objective: To evaluate the efficacy of sulbactam-durlobactam in reducing bacterial burden in the lungs of neutropenic mice.
Materials:
-
Same as the thigh model, with the addition of an intranasal or intratracheal administration device.
Protocol:
-
Induction of Neutropenia:
-
Administer cyclophosphamide as described for the thigh model.
-
-
Bacterial Inoculum Preparation:
-
Prepare the bacterial suspension as described previously, adjusting the concentration to approximately 1-5 x 10^8 CFU/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Instill a 50 µL volume of the bacterial suspension intranasally.[15] This will result in aspiration into the lungs.
-
-
Treatment:
-
Initiate treatment 2 hours post-infection.
-
Administer sulbactam-durlobactam and vehicle control as described for the thigh model.
-
-
Efficacy Assessment:
-
At 24 hours after the start of treatment, euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lungs in a known volume of sterile saline.
-
Determine the bacterial load (CFU/g of lung tissue) by serial dilution and plating.
-
The primary endpoint is the change in bacterial burden (log10 CFU/g) over 24 hours.
-
Pharmacokinetic (PK) Studies in Mice
PK studies are crucial for establishing the exposure-response relationship and determining the relevant PK/PD indices.
Objective: To determine the pharmacokinetic parameters of sulbactam and durlobactam in plasma and, if applicable, in the epithelial lining fluid (ELF) of infected mice.
Protocol:
-
Animal Model:
-
Use neutropenic, infected CD-1 mice (either thigh or lung model) to ensure the PK profile is representative of the efficacy studies.[12]
-
-
Drug Administration:
-
Administer a single dose of sulbactam-durlobactam (e.g., 100:25 mg/kg) via the intended route (SC or IV).[12]
-
-
Sample Collection:
-
Collect blood samples via cardiac puncture or another appropriate method at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12 hours).[12]
-
Collect plasma by centrifugation.
-
For ELF studies, perform bronchoalveolar lavage (BAL) at specific time points to collect lung fluid.
-
-
Sample Analysis:
-
Analyze plasma and BAL fluid concentrations of sulbactam and durlobactam using a validated LC-MS/MS method.[12]
-
-
Data Analysis:
-
Use pharmacokinetic modeling software (e.g., Phoenix WinNonLin) to determine key parameters such as Cmax, Tmax, half-life (t1/2), and Area Under the Curve (AUC).
-
Calculate the unbound fraction of the drugs in mouse plasma to determine free drug concentrations for PK/PD analysis.
-
Caption: Workflow for pharmacokinetic studies in infected mice.
Data Presentation
Quantitative data from these studies should be summarized to facilitate clear interpretation and comparison.
Table 1: In Vitro Susceptibility of A. baumannii Strains
| Strain ID | MIC Sulbactam (µg/mL) | MIC Sulbactam/Durlobactam (4 µg/mL) (µg/mL) | Key Resistance Genes |
| AB001 | 64 | 2 | blaOXA-23, blaADC |
| AB002 | 128 | 4 | blaOXA-24/40, blaTEM-1 |
| AB003 | 32 | 1 | blaOXA-58 |
Note: Durlobactam concentration is often fixed at 4 µg/mL for MIC testing.[5]
Table 2: In Vivo Efficacy in Murine Thigh Infection Model (24h)
| Treatment Group (Dose mg/kg, q3h) | Initial Inoculum (log10 CFU/thigh) | Final Burden (log10 CFU/thigh) | Change (Δ log10 CFU/thigh) |
| Vehicle | 6.5 | 8.8 | +2.3 |
| Sulbactam alone (60 mg/kg) | 6.5 | 8.5 | +2.0 |
| SUL/DUR (30/7.5) | 6.5 | 6.1 | -0.4 |
| SUL/DUR (60/15) | 6.5 | 4.9 | -1.6 |
| SUL/DUR (120/30) | 6.5 | 3.2 | -3.3 |
Data are hypothetical and for illustrative purposes.
Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Targets
| Drug | PK/PD Index | Target for 1-log10 CFU Reduction (in vivo) | Reference |
| Sulbactam | %fT > MIC (Time above MIC) | > 50% of the dosing interval | [6][12] |
| Durlobactam | fAUC/MIC (Free AUC to MIC ratio) | ~10 | [6][12] |
Conclusion: These protocols provide a robust framework for the preclinical evaluation of durlobactam in combination with sulbactam. The murine neutropenic thigh and lung infection models are well-established and predictive of clinical efficacy for antibacterial agents targeting A. baumannii.[11][12] By integrating efficacy data with pharmacokinetic and pharmacodynamic analyses, researchers can establish the necessary exposure targets to support the clinical development of this promising therapeutic combination for treating multidrug-resistant Acinetobacter infections.
References
- 1. Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacokinetics/Pharmacodynamic Relationship of Durlobactam in Combination With Sulbactam in In Vitro and In Vivo Infection Model Systems Versus Acinetobacter baumannii-calcoaceticus Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulbactam–durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In vivo dose response and efficacy of the β-lactamase inhibitor, durlobactam, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. The Pharmacokinetics/Pharmacodynamic Relationship of Durlobactam in Combination With Sulbactam in In Vitro and In Vivo Infection Model Systems Versus Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo dose response and efficacy of the β-lactamase inhibitor, durlobactam, in combination with sulbactam against the Acinetobacter baumannii-calcoaceticus complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Beta-Lactamase Inhibition Assay with Durlobactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Durlobactam is a novel broad-spectrum beta-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[1][2][3][4][5] It restores the in vitro activity of sulbactam against infections caused by Acinetobacter baumannii-calcoaceticus complex (ABC).[2][6][7][8] Co-packaged with sulbactam as XACDURO®, it has received FDA approval for treating hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) caused by susceptible isolates of Acinetobacter.[6][9][10][11][12]
Durlobactam exhibits potent inhibitory activity against Ambler class A, C, and D serine β-lactamases.[1][5][13][14] Its mechanism of action involves the formation of a reversible covalent bond with the active site serine of the β-lactamase enzyme.[1][7] This application note provides a detailed protocol for setting up a biochemical assay to determine the inhibitory activity of Durlobactam against a representative serine β-lactamase using the chromogenic substrate nitrocefin.
Principle of the Assay
The assay measures the ability of Durlobactam to inhibit the enzymatic activity of a β-lactamase. The activity of the β-lactamase is monitored by the hydrolysis of the chromogenic cephalosporin substrate, nitrocefin.[15][16][17] Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow (λmax ~390 nm) to red (λmax ~486 nm), which can be quantified spectrophotometrically.[17][18] In the presence of an inhibitor like Durlobactam, the rate of nitrocefin hydrolysis will decrease in a concentration-dependent manner. This allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
Table 1: Inhibitory Kinetic Parameters of Durlobactam Against Representative β-Lactamases
| β-Lactamase (Ambler Class) | k₂/K (M⁻¹s⁻¹) | k_off (s⁻¹) |
| TEM-1 (Class A) | 1.4 ± 0.6 x 10⁷ | 1.4 ± 0.2 x 10⁻³ |
| KPC-2 (Class A) | 9.3 ± 0.6 x 10⁵ | 1.0 ± 0.1 x 10⁻³ |
| ADC-7 (Class C) | 1.1 ± 0.1 x 10⁷ | 1.1 ± 0.1 x 10⁻⁴ |
| OXA-23 (Class D) | 2.3 ± 0.2 x 10⁵ | 1.7 ± 0.1 x 10⁻⁵ |
| OXA-24/40 (Class D) | 4.0 ± 0.3 x 10⁵ | 2.5 ± 0.2 x 10⁻⁵ |
| OXA-58 (Class D) | 1.5 ± 0.1 x 10⁵ | 1.3 ± 0.1 x 10⁻⁵ |
| Source:[2][3] | ||
| The k₂/K value represents the acylation rate, indicating how quickly Durlobactam binds to the β-lactamase. The k_off value indicates the rate at which Durlobactam dissociates from the enzyme.[2][3] |
Experimental Protocols
Materials and Reagents
-
Durlobactam
-
A purified serine β-lactamase (e.g., TEM-1, KPC-2, or a relevant OXA-type carbapenemase)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 490 nm
-
Serological pipettes and multichannel pipettes
-
Sterile, nuclease-free water
Reagent Preparation
-
Durlobactam Stock Solution (10 mM): Dissolve the appropriate amount of Durlobactam powder in DMSO to make a 10 mM stock solution. Store at -20°C in aliquots.
-
β-Lactamase Working Solution: Dilute the purified β-lactamase enzyme in PBS to a final concentration that gives a linear rate of nitrocefin hydrolysis for at least 10-15 minutes. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Nitrocefin Stock Solution (10 mg/mL): Dissolve 10 mg of nitrocefin in 1 mL of DMSO.[18] Store protected from light at -20°C.
-
Nitrocefin Working Solution (100 µM): Dilute the nitrocefin stock solution in PBS to a final concentration of 100 µM. Prepare this solution fresh before each experiment.
Experimental Workflow for IC50 Determination
Figure 1. Experimental workflow for determining the IC50 of Durlobactam.
Assay Procedure
-
Prepare Durlobactam Serial Dilutions:
-
Perform a serial dilution of the 10 mM Durlobactam stock solution in PBS to obtain a range of concentrations (e.g., from 100 µM to 0.01 nM).
-
Include a no-inhibitor control (PBS with the same percentage of DMSO as the inhibitor dilutions).
-
-
Assay Plate Setup:
-
In a 96-well microplate, add 50 µL of each Durlobactam dilution to triplicate wells.
-
Add 50 µL of PBS to the "no enzyme" control wells.
-
-
Enzyme Incubation:
-
Add 25 µL of the β-lactamase working solution to all wells except the "no enzyme" controls.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate and Monitor the Reaction:
-
Add 25 µL of the 100 µM nitrocefin working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.
-
Immediately place the plate in a microplate reader and measure the absorbance at 490 nm every minute for 15-30 minutes.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For each well, determine the rate of nitrocefin hydrolysis (V) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).
-
-
Calculate Percent Inhibition:
-
Average the rates for the triplicate wells.
-
Calculate the percent inhibition for each Durlobactam concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100 Where:
-
V_inhibitor is the rate of reaction in the presence of Durlobactam.
-
V_no_inhibitor is the rate of reaction in the absence of Durlobactam (no-inhibitor control).
-
-
-
Determine the IC50 Value:
-
Plot the percent inhibition as a function of the logarithm of the Durlobactam concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Mechanism of Beta-Lactamase Inhibition by Durlobactam
References
- 1. Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 6. Sulbactam/Durlobactam: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulbactam–durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024 AST: Sulbactam-Durlobactam | News | CLSI [clsi.org]
- 9. contagionlive.com [contagionlive.com]
- 10. FDA approves antibiotic combination for hospital-acquired pneumonia | CIDRAP [cidrap.umn.edu]
- 11. Investor Relations - Innoviva Specialty Therapeutics Announces FDA Approval for XACDURO® (sulbactam for injection; durlobactam for injection), Co-packaged for Intravenous Use - Innoviva [investor.inva.com]
- 12. FDA Approves Xacduro (sulbactam and durlobactam) for the Treatment of Serious Infections Caused by Acinetobacter – Global Reach Health [globalreachhealth.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Detection of beta-lactamase activity with nitrocefin of multiple strains of various microbial genera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitrocefin - Wikipedia [en.wikipedia.org]
- 17. nitrocefin.com [nitrocefin.com]
- 18. toku-e.com [toku-e.com]
Application Notes and Protocols for Durlobactam PK/PD Studies Using a Hollow-Fiber Infection Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing the Hollow-Fiber Infection Model (HFIM) to conduct pharmacokinetic/pharmacodynamic (PK/PD) studies of durlobactam, a novel β-lactamase inhibitor, in combination with sulbactam. This in vitro system is instrumental in simulating human pharmacokinetic profiles and evaluating the efficacy of antimicrobial agents against pathogens like Acinetobacter baumannii.
Introduction to Durlobactam and the Hollow-Fiber Infection Model
Durlobactam is a diazabicyclooctane β-lactamase inhibitor with broad-spectrum activity against Ambler class A, C, and D serine β-lactamases.[1] It is developed to be co-administered with sulbactam, a β-lactam antibiotic that has intrinsic activity against Acinetobacter spp. but is susceptible to degradation by β-lactamases.[1][2] Durlobactam protects sulbactam from enzymatic degradation, restoring its antibacterial activity against multidrug-resistant strains.[2][3]
The Hollow-Fiber Infection Model (HFIM) is a dynamic in vitro system that mimics the pharmacokinetic profiles of drugs in the human body.[4][5][6] It allows for the continuous culture of bacteria at high densities while exposing them to fluctuating drug concentrations that simulate human dosing regimens.[5][7] This model is invaluable for determining key PK/PD indices that correlate with antimicrobial efficacy and for optimizing dosing strategies to maximize bacterial killing and minimize the emergence of resistance.[4][6][8]
Mechanism of Action: Sulbactam-Durlobactam Synergy
The combination of sulbactam and durlobactam provides a synergistic effect against susceptible Acinetobacter baumannii-calcoaceticus complex (ABC) isolates. Sulbactam acts by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][2] However, many resistant strains produce β-lactamase enzymes that inactivate sulbactam. Durlobactam inhibits these β-lactamases, particularly class D enzymes prevalent in Acinetobacter, thereby protecting sulbactam and allowing it to exert its bactericidal activity.[1][3]
Figure 1: Mechanism of action of Sulbactam-Durlobactam.
Key Pharmacokinetic/Pharmacodynamic (PK/PD) Indices
PK/PD studies using the HFIM have identified the primary drivers of efficacy for both sulbactam and durlobactam against A. baumannii.
| Drug | PK/PD Index | Description |
| Sulbactam | %T > MIC | Percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (MIC).[9][10] |
| Durlobactam | AUC0–24/MIC | Ratio of the area under the free drug concentration-time curve over 24 hours to the MIC.[9][10] |
Table 1: Key PK/PD Indices for Sulbactam and Durlobactam.
Summary of Quantitative PK/PD Targets
The following table summarizes the exposure magnitudes required to achieve specific levels of bacterial reduction as determined by HFIM studies.
| Drug | Bacterial Strain | Endpoint | PK/PD Target Magnitude | Cartridge Type | Reference |
| Sulbactam | A. baumannii ARC2058 (susceptible) | 1-log10 CFU/mL reduction | %T > MIC of 71.5 | - | [9][10] |
| Sulbactam | A. baumannii ARC2058 (susceptible) | 2-log10 CFU/mL reduction | %T > MIC of 82.0 | - | [9][10] |
| Durlobactam | A. baumannii (non-susceptible) | 1-log10 CFU/mL reduction | AUC0-24/MIC of 34.0 | Polysulfone | [9][10] |
| Durlobactam | A. baumannii (non-susceptible) | 2-log10 CFU/mL reduction | AUC0-24/MIC of 46.8 | Polysulfone | [9][10] |
| Durlobactam | A. baumannii ARC5081 (CRAB) | 1-log10 CFU/mL reduction | AUC0-24/MIC of 13.8 | PVDF | [9] |
| Durlobactam | A. baumannii ARC5081 (CRAB) | 2-log10 CFU/mL reduction | AUC0-24/MIC of 24.2 | PVDF | [9] |
| Durlobactam | One-compartment model | 1-log10 CFU/mL reduction | AUC0-24/MIC of 7.6 | - | [11][12] |
| Durlobactam | One-compartment model | 2-log10 CFU/mL reduction | AUC0-24/MIC of 33.4 | - | [11][12] |
Table 2: Summary of Sulbactam and Durlobactam PK/PD Targets for Bacterial Reduction.
Experimental Protocol: HFIM for Durlobactam PK/PD Studies
This protocol outlines the key steps for conducting a dose fractionation study in an HFIM to determine the PK/PD indices of sulbactam and durlobactam.
Materials
-
Hollow-fiber cartridges (e.g., polysulfone or polyvinylidene fluoride)[9]
-
Peristaltic pumps
-
Tubing and connectors
-
Central reservoir
-
Bacterial culture of the test organism (e.g., A. baumannii)
-
Appropriate growth medium (e.g., Mueller-Hinton broth)
-
Sulbactam and durlobactam analytical standards
-
Syringes and needles for sampling
-
Incubator
Experimental Workflow
Figure 2: General workflow for an HFIM experiment.
Methodology
-
Preparation of Bacterial Inoculum:
-
Culture the selected A. baumannii strain overnight in an appropriate broth medium.
-
Dilute the culture to achieve the desired starting inoculum, typically around 106 to 107 colony-forming units (CFU)/mL.
-
-
Assembly and Sterilization of the HFIM Circuit:
-
Assemble the HFIM circuit, including the central reservoir, hollow-fiber cartridge, and tubing, according to the manufacturer's instructions.
-
Sterilize the entire circuit, for example, by autoclaving or using ethylene oxide.
-
-
Inoculation of the Hollow-Fiber Cartridge:
-
Inject the prepared bacterial inoculum into the extracapillary space of the hollow-fiber cartridge.
-
-
Simulation of Human Pharmacokinetics (Dose Fractionation):
-
To determine the PK/PD index of durlobactam, maintain a constant exposure of sulbactam that achieves a target %T > MIC (e.g., >70%).
-
Administer different fractionated doses of durlobactam into the central reservoir to achieve the same total daily exposure (AUC0-24) but with varying dosing intervals (e.g., once, twice, or four times daily).
-
Control the drug elimination rate by adjusting the flow rate of fresh medium into the central reservoir to mimic the human half-life of the drugs.
-
-
Sample Collection:
-
At predefined time points over the course of the experiment (e.g., 0, 4, 8, 24, 48 hours), collect samples from the extracapillary space of the cartridge.
-
Use one aliquot for determining the bacterial density (CFU/mL) through serial dilution and plating.
-
Use another aliquot for measuring the concentrations of sulbactam and durlobactam, typically by a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Plot the change in log10 CFU/mL from baseline over time for each dosing regimen.
-
Calculate the actual PK/PD indices (%T > MIC for sulbactam and AUC0-24/MIC for durlobactam) achieved in each experiment.
-
Correlate the observed antibacterial effect (change in bacterial density) with the different PK/PD indices to determine which index has the strongest correlation with efficacy (highest R2 value).
-
Use a sigmoid Emax model to determine the magnitude of the PK/PD index required for different levels of bacterial killing (e.g., 1-log10 and 2-log10 CFU/mL reduction).
-
Logical Relationship for PK/PD Index Determination
The following diagram illustrates the logical process of a dose fractionation study to identify the key PK/PD driver for an antimicrobial agent.
Figure 3: Logical flow of a dose fractionation study.
Conclusion
The hollow-fiber infection model is a powerful tool for elucidating the PK/PD relationships of novel antimicrobial combinations like sulbactam-durlobactam. By providing a dynamic and clinically relevant in vitro environment, the HFIM enables the determination of precise PK/PD targets necessary for efficacy. The data generated from these studies are crucial for optimizing dosing regimens for clinical trials and for ensuring the effective use of new antibiotics in the face of growing antimicrobial resistance.
References
- 1. Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the approved indications for Durlobactam/sulbactam? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. fibercellsystems.com [fibercellsystems.com]
- 5. Application of the hollow fibre infection model (HFIM) in antimicrobial development: a systematic review and recommendations of reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hollow Fibre Infection Model (HFIM), a Novel in vitro Model for Developing Anti-infective Therapies - Evotec [evotec.com]
- 7. fibercellsystems.com [fibercellsystems.com]
- 8. mdpi.com [mdpi.com]
- 9. In vitro pharmacokinetics/pharmacodynamics of the β-lactamase inhibitor, durlobactam, in combination with sulbactam against Acinetobacter baumannii-calcoaceticus complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. I n vitro pharmacokinetics/pharmacodynamics of the β-lactamase inhibitor, durlobactam, in combination with sulbactam against Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro pharmacokinetics/pharmacodynamics of the β-lactamase inhibitor, durlobactam, in combination with sulbactam against Acinetobacter baumannii-calcoaceticus complex | CoLab [colab.ws]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Durlobactam Sodium Stock Solutions for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and quality control of Durlobactam Sodium stock solutions for in vitro laboratory use. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.
Physicochemical Properties of this compound
This compound is a broad-spectrum β-lactamase inhibitor. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Synonyms | ETX2514 Sodium | [1] |
| CAS Number | 1467157-21-6 | [2][3] |
| Molecular Formula | C₈H₁₀N₃NaO₆S | [4][5] |
| Molecular Weight | 299.24 g/mol | [2][5] |
| Appearance | White to light yellow solid/powder | [2] |
Solubility of this compound
The solubility of this compound can vary depending on the solvent and experimental conditions. Published solubility data is summarized in Table 2. It is recommended to perform small-scale solubility tests before preparing large-volume stock solutions.
| Solvent | Reported Solubility | Notes | Source(s) |
| Water | ≥ 100 mg/mL (≥ 334.18 mM) | Saturation unknown. | [2] |
| 120 mg/mL | [6] | ||
| 2.5 mg/mL | Sonication is recommended. | [4] | |
| DMSO | 50 mg/mL (167.1 mM) | Sonication is recommended. | [4] |
Experimental Protocols for Stock Solution Preparation
Below are protocols for preparing this compound stock solutions in common laboratory solvents.
Preparation of Aqueous Stock Solutions (e.g., 100 mg/mL)
This protocol is based on the higher reported solubility of this compound in water.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Sonicator
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube or vial. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of the powder.
-
Solvent Addition: Add the appropriate volume of sterile water to the tube. For a 100 mg/mL solution, add 1 mL of water.
-
Dissolution: Tightly cap the tube and vortex thoroughly. If the powder does not fully dissolve, sonication may be used to aid dissolution.[4]
-
Sterilization: Once the solution is clear, it is recommended to sterilize it by passing it through a 0.22 µm syringe filter into a new sterile tube.[7] This is particularly important for cell-based assays.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots as recommended in Section 4.
Preparation of DMSO Stock Solutions (e.g., 50 mg/mL)
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Weighing: In a sterile tube, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of the powder.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Tightly cap the tube and vortex until the powder is completely dissolved. Sonication can be used to facilitate dissolution if necessary.[4]
-
Aliquoting and Storage: Dispense the DMSO stock solution into single-use aliquots and store as described in Section 4.
Storage and Stability of Stock Solutions
Proper storage is critical to maintain the stability and activity of this compound stock solutions.
| Storage Temperature | Duration | Notes | Source(s) |
| -80°C | 6 months to 1 year | Recommended for long-term storage. Solutions should be sealed to protect from moisture. | [2][4][7] |
| -20°C | 1 month | For shorter-term storage. Solutions should be sealed and protected from moisture. | [2][7] |
| 4°C | Up to 1 week | Recommended for clear, aqueous solutions for short-term use. | [4] |
Important Considerations:
-
Avoid repeated freeze-thaw cycles as this can lead to product inactivation.[7]
-
For aqueous solutions, it is advisable to prepare them fresh weekly if stored at 4°C.[4]
-
Suspensions should be prepared fresh for immediate use.[4]
Quality Control of Stock Solutions
Regular quality control is recommended to ensure the concentration and integrity of the prepared stock solutions.
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change. The reconstituted solution should be clear and light yellow to orange.
-
Concentration Verification: The concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable reference standard.
-
Functional Assays: The biological activity of the stock solution can be confirmed through functional assays, such as Minimum Inhibitory Concentration (MIC) testing in combination with a β-lactam antibiotic against a known β-lactamase-producing bacterial strain.
Visualizations
Workflow for Preparation and Storage of this compound Stock Solution
Caption: Workflow for preparing and storing this compound stock solutions.
Mechanism of Action of Durlobactam
Caption: Durlobactam inhibits β-lactamases, protecting β-lactam antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Durlobactam | β-lactamase inhibitor | 1467829-71-5 | InvivoChem [invivochem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Durlobactam | 1467829-71-5 | Benchchem [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Quantification of Durlobactam in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Durlobactam is a novel broad-spectrum β-lactamase inhibitor developed to be co-administered with a β-lactam antibiotic, such as sulbactam, to combat infections caused by multidrug-resistant bacteria, particularly Acinetobacter baumannii. Accurate quantification of durlobactam in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and clinical trials to ensure its safety and efficacy. This document provides detailed analytical methods and protocols for the quantification of durlobactam in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for bioanalytical assays.
Analytical Methods
The primary analytical method for the quantification of durlobactam in biological samples such as plasma, saline, and bronchoalveolar lavage (BAL) fluid is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][3] This technique offers high sensitivity, selectivity, and accuracy, allowing for the precise measurement of drug concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of a validated UPLC-MS/MS method for the determination of durlobactam in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value | Biological Matrix |
| Linearity Range | 0.5 - 50 µg/mL | Human Plasma |
| Internal Standard | [13C2, 15N2]-durlobactam | Human Plasma |
Data sourced from a validated liquid chromatography tandem mass spectrometry method.[1][2]
Table 2: Lower Limits of Quantification (LLOQ)
| Analyte | LLOQ | Biological Matrix |
| Durlobactam | 5 ng/mL | Human Plasma |
| Durlobactam | 2 ng/mL | Bronchoalveolar Lavage (BAL) Fluid |
These LLOQs were established for the determination of durlobactam and sulbactam concentrations in human plasma and BAL fluid using an LC-MS/MS method.[4]
Experimental Protocols
This section outlines a typical protocol for the quantification of durlobactam in human plasma using UPLC-MS/MS, based on established methods.
Protocol 1: Quantification of Durlobactam in Human Plasma by UPLC-MS/MS
1. Objective: To accurately quantify the concentration of durlobactam in human plasma samples.
2. Materials and Reagents:
-
Durlobactam reference standard
-
[13C2, 15N2]-durlobactam (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
3. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting durlobactam from plasma samples.
-
Step 1: Allow all plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.
-
Step 2: Vortex each sample to ensure homogeneity.
-
Step 3: In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Step 4: Add 10 µL of the internal standard working solution ([13C2, 15N2]-durlobactam in 50% methanol) to each tube.
-
Step 5: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Step 6: Vortex the mixture vigorously for 1 minute.
-
Step 7: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Step 8: Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS Conditions:
-
UPLC System: A high-performance UPLC system.
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of durlobactam and its isotopic internal standard. The precursor ions (Q1) will be the [M+H]+ adducts, and the product ions (Q3) will be specific fragments.
5. Data Analysis:
The concentration of durlobactam in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this curve.
Diagrams
Caption: Experimental workflow for durlobactam quantification.
Caption: Key components of bioanalytical method validation.
References
- 1. documentsdelivered.com [documentsdelivered.com]
- 2. Quantification of sulbactam and durlobactam in saline and human plasma via ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Unexpected MIC Results with Durlobactam-Sulbactam
Welcome to the technical support center for durlobactam-sulbactam susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of durlobactam-sulbactam?
A1: Durlobactam-sulbactam is a combination antimicrobial agent. Sulbactam, a β-lactamase inhibitor, also exhibits intrinsic bactericidal activity against Acinetobacter baumannii by binding to penicillin-binding proteins (PBPs), primarily PBP3.[1][2] Durlobactam is a novel broad-spectrum β-lactamase inhibitor from the diazabicyclooctane class. It protects sulbactam from degradation by a wide range of Ambler class A, C, and D serine β-lactamases, thereby restoring sulbactam's activity against many multidrug-resistant A. baumannii strains.[3][4][5][6]
Q2: What are the expected MIC values for durlobactam-sulbactam against Acinetobacter baumannii-calcoaceticus (ABC) complex?
A2: For most clinical isolates of the ABC complex, including carbapenem-resistant (CRAB) and multidrug-resistant (MDR) strains, durlobactam-sulbactam demonstrates potent in vitro activity. The addition of durlobactam at a fixed concentration of 4 µg/mL can decrease the sulbactam MIC90 by as much as 32-fold.[7] Generally, over 96% of ABC isolates are susceptible to durlobactam-sulbactam at a breakpoint of ≤4 µg/mL.[5][8]
Q3: What are the CLSI-approved breakpoints for durlobactam-sulbactam?
A3: The Clinical and Laboratory Standards Institute (CLSI) has established the following breakpoints for durlobactam-sulbactam against A. baumannii complex, based on a fixed durlobactam concentration of 4 mg/L:
-
Susceptible (S): MIC ≤4 mg/L
-
Intermediate (I): MIC of 8 mg/L
-
Resistant (R): MIC ≥16 mg/L[9]
Troubleshooting Guide for Unexpected MIC Results
Unexpectedly high Minimum Inhibitory Concentration (MIC) values for durlobactam-sulbactam can arise from specific resistance mechanisms or technical errors during testing. This guide provides a systematic approach to investigating such results.
Step 1: Verify Experimental Protocol and Quality Control
Before investigating microbial resistance, it is crucial to rule out technical errors.
Question: My MIC results are higher than expected. What should I check first?
Answer: First, review your experimental setup. Inconsistencies in methodology are a common source of variable MIC results.
Key Experimental Parameters to Verify:
| Parameter | Recommended Protocol | Common Pitfalls |
| Testing Method | Broth microdilution is the standard reference method. | Use of non-standardized methods can lead to inaccurate results. |
| Durlobactam Concentration | A fixed concentration of 4 µg/mL of durlobactam should be used.[7][10] | Using an incorrect ratio or concentration of durlobactam will significantly alter the sulbactam MIC.[10] |
| Inoculum Preparation | Ensure the final inoculum concentration is standardized as per CLSI guidelines. | An inoculum that is too high or too low can lead to falsely elevated or lowered MICs, respectively. |
| Growth Medium | Use cation-adjusted Mueller-Hinton broth (CAMHB). | Variations in media composition can affect antibiotic activity and bacterial growth.[11] |
| Incubation | Incubate at the appropriate temperature and duration as specified by CLSI. | Suboptimal incubation conditions can impact bacterial growth and MIC determination. |
| Quality Control Strain | Use the recommended QC strain, A. baumannii NCTC 13304, to validate the assay.[10] | Failure to include and meet QC ranges indicates a potential issue with the test system. |
Step 2: Investigate Potential Resistance Mechanisms
If the experimental protocol is verified and quality control is within range, the unexpected MIC is likely due to intrinsic resistance in the bacterial isolate.
Question: My experimental technique is sound, but the MIC is still high. What are the likely resistance mechanisms?
Answer: There are two primary mechanisms of resistance to durlobactam-sulbactam in A. baumannii.[8]
Summary of Resistance Mechanisms:
| Resistance Mechanism | Description | Expected MIC Range |
| Metallo-β-Lactamase (MBL) Production | Durlobactam does not inhibit Ambler class B MBLs (e.g., NDM-1). These enzymes degrade sulbactam, leading to high-level resistance.[2][8] | High, often >32 mg/L.[2][8] |
| PBP3 Target Alterations | Mutations in the pbp3 gene, which encodes the primary target of sulbactam, can reduce binding affinity and increase MIC values.[2][5] | Moderate increase, can be in the intermediate to resistant range (e.g., 8-16 mg/L).[12] |
| Presence of other β-lactamases | The presence of certain β-lactamases, such as TEM-1, can lead to the hydrolysis of sulbactam and contribute to elevated MICs.[9][13] | Variable, may contribute to MICs in the non-susceptible range. |
Experimental Protocols & Workflows
Protocol: Broth Microdilution for Durlobactam-Sulbactam MIC Testing
-
Prepare Materials: Use 96-well microtiter plates and prepare serial two-fold dilutions of sulbactam in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Add Durlobactam: Add durlobactam to each well to achieve a final fixed concentration of 4 µg/mL.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plates: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of sulbactam that completely inhibits visible bacterial growth.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting unexpected durlobactam-sulbactam MIC results.
Caption: Troubleshooting workflow for unexpected MIC results.
Mechanism of Action and Resistance Pathway Diagram
This diagram illustrates the interaction of durlobactam-sulbactam with A. baumannii and the pathways leading to resistance.
Caption: Durlobactam-sulbactam mechanism and resistance pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Sulbactam–durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii | Semantic Scholar [semanticscholar.org]
- 5. Sulbactam–durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jwatch.org [jwatch.org]
- 13. journals.asm.org [journals.asm.org]
Durlobactam Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of durlobactam in common laboratory settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended storage for durlobactam stock solutions?
For short-term storage, reconstituted durlobactam solutions are typically stable when refrigerated at 2°C to 8°C (36°F to 46°F) for up to 24 hours.[1] For longer-term storage, it is recommended to prepare aliquots of stock solutions in a suitable solvent (e.g., sterile water) and store them frozen at -20°C or -80°C.[2][3][4] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[2]
2. How stable is durlobactam in common laboratory media like Mueller-Hinton Broth (MHB) at 37°C?
While specific quantitative data on the stability of durlobactam in common laboratory media such as Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB) at 37°C is not extensively published, it is known that β-lactamase inhibitors can be susceptible to degradation under typical incubation conditions.[5] The stability of β-lactams is influenced by factors like pH and temperature, with degradation rates generally increasing at higher temperatures and non-optimal pH.[5][6][7][8][9] Researchers should be aware that significant degradation of similar compounds can occur over a 24-hour incubation period, which may impact experimental results.[5]
3. What are the known degradation pathways for durlobactam?
Forced degradation studies indicate that durlobactam is susceptible to degradation under acidic, basic, and oxidative conditions.[10] The primary degradation pathway is likely hydrolysis of the β-lactam ring, a common mechanism for this class of compounds.[11][12][13] While intact durlobactam can dissociate from some β-lactamases, allowing it to inhibit multiple enzyme molecules, it can undergo slow hydrolysis by certain enzymes like KPC-2.[10][11][12]
4. What are the major degradation products of durlobactam?
Specific chemical structures of durlobactam degradation products are not extensively detailed in the public domain. However, forced degradation studies have identified the formation of several degradation products under stress conditions. These can be detected and separated using analytical techniques like High-Performance Liquid Chromatography (HPLC).[10] Further characterization using mass spectrometry (MS) would be required to elucidate the exact structures of these products.[14][15][16][17]
5. How does pH affect the stability of durlobactam?
The stability of durlobactam is pH-dependent. Forced degradation studies have shown that it degrades in both acidic (2N HCl) and basic (2N NaOH) conditions.[10] Generally, β-lactam compounds exhibit a U-shaped pH-rate profile, with maximum stability typically in the slightly acidic to neutral pH range.[9] Extreme pH values can catalyze the hydrolysis of the β-lactam ring.[18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or higher than expected Minimum Inhibitory Concentration (MIC) values. | 1. Degradation of durlobactam during incubation: The compound may be degrading at 37°C over the course of the experiment, leading to a lower effective concentration. 2. Difficult endpoint determination: Haze or trailing endpoints can make accurate MIC reading challenging.[19] 3. Inaccurate stock solution concentration: Errors in preparation or degradation during storage. | 1. Perform a stability check: Prepare a fresh solution of durlobactam in the test medium and incubate it under the same conditions as the experiment. Measure the concentration at different time points using a validated analytical method (e.g., HPLC). 2. Use a standardized reading method: Read the MIC at the point of complete inhibition of all growth. For hazy growth, use a spectrophotometer to determine the endpoint.[20] 3. Prepare fresh stock solutions: Always use freshly prepared stock solutions or solutions that have been properly stored at -80°C and thawed immediately before use.[2] |
| Precipitation observed when mixing durlobactam with other reagents. | Incompatibility with other compounds: Durlobactam may not be compatible with certain intravenous drugs or laboratory reagents, leading to precipitation.[21] | Check for known incompatibilities: A study on the physical compatibility of sulbactam/durlobactam with 95 intravenous drugs found it to be incompatible with albumin, amiodarone hydrochloride, ceftaroline fosamil, ciprofloxacin, daptomycin, levofloxacin, phenytoin sodium, vecuronium, and propofol.[21] When preparing mixtures, always visually inspect for precipitation. |
| Variability in results between different batches of media. | Differences in media composition: Lot-to-lot variability in Mueller-Hinton Broth, particularly in cation concentration, can affect the activity of some antimicrobial agents.[22][23] | Use a single, quality-controlled lot of media: For a series of related experiments, use the same lot of media to minimize variability. Always perform quality control testing with reference strains.[20][21] |
| Loss of durlobactam activity after storage of prepared plates or tubes. | Degradation in solution at storage temperature: Even at refrigerated temperatures (2-8°C), some degradation can occur over time. Freezing and thawing can also impact stability.[3][24] | Use freshly prepared plates/tubes: For critical experiments, it is best to use plates or tubes prepared on the day of the experiment. If storage is necessary, validate the stability of durlobactam under your specific storage conditions. |
Data on Durlobactam Stability
The following table summarizes the degradation of durlobactam observed under forced degradation conditions.
| Stress Condition | Temperature | Time | % Degradation of Durlobactam |
| Acid Hydrolysis | 60°C | 30 mins | 11.2% |
| Base Hydrolysis | 60°C | 30 mins | 15.8% |
| Oxidative | Room Temp | 30 mins | 8.5% |
| Thermal | 105°C | 6 hours | 5.3% |
Data adapted from a forced degradation study.[10]
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Durlobactam
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of durlobactam and separating it from its degradation products.
1. Chromatographic Conditions:
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 60% 0.1% Orthophosphoric Acid in water : 40% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Run Time: Approximately 10 minutes
2. Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the specified ratio. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Solution Preparation: Accurately weigh and dissolve durlobactam reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation (for stability studies):
-
Prepare a solution of durlobactam in the desired laboratory medium (e.g., Mueller-Hinton Broth) at the desired concentration.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C in a shaking incubator).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the sample.
-
Immediately stop any further degradation by appropriate means (e.g., dilution with cold mobile phase and/or addition of a quenching agent if necessary).
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
3. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples from the stability study.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent durlobactam peak.
-
Quantify the amount of durlobactam remaining at each time point using the calibration curve.
4. Data Interpretation:
-
Calculate the percentage of durlobactam remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining durlobactam versus time to determine the degradation kinetics and half-life of the compound under the tested conditions.
Visualizations
Caption: Experimental workflow for assessing durlobactam stability.
Caption: Factors influencing durlobactam stability in solution.
References
- 1. Using XACDURO® (sulbactam for injection; durlobactam for injection), co-packaged for intravenous use | Dosing & Administration [xacduro.com]
- 2. Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of freezing and storage temperature on stability and antimicrobial activity of an antibiotic mixture used for decontamination of tissue allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotics | Special Issue : Feature Review Papers on β-Lactam and β-Lactam-β-Lactamase Inhibitor Combinations and Resistance Mechanisms to β-Lactam and β-Lactam-β-Lactamase Inhibitor Combinations [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. LC-MS Characterization and Stability Assessment Elucidate Correlation Between Charge Variant Composition and Degradation of Monoclonal Antibody Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Durlobactam | 1467829-71-5 | Benchchem [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. Detection of Extended-Spectrum β-Lactamase and Carbapenemase Activity in Gram-Negative Bacilli Using Liquid Chromatography – Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. apec.org [apec.org]
- 21. liofilchem.com [liofilchem.com]
- 22. Variability in Zinc Concentration among Mueller-Hinton Broth Brands: Impact on Antimicrobial Susceptibility Testing of Metallo-β-Lactamase-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. cjhp-online.ca [cjhp-online.ca]
Technical Support Center: Investigating Durlobactam Resistance Mechanisms in Clinical Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating durlobactam resistance mechanisms in clinical isolates.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to sulbactam-durlobactam in Acinetobacter baumannii?
The primary drivers of resistance to sulbactam-durlobactam (SUL-DUR) in Acinetobacter baumannii are the production of metallo-β-lactamases (MBLs) and mutations in penicillin-binding protein 3 (PBP3), the target of sulbactam.[1][2][3] The presence of MBLs, such as New Delhi metallo-β-lactamase (NDM), can lead to high-level resistance as durlobactam does not inhibit these enzymes.[4][5][6] Alterations in PBP3 can reduce the binding affinity of sulbactam, thereby increasing the minimum inhibitory concentration (MIC).[1][2][3]
Q2: What is the role of efflux pumps in durlobactam resistance?
The AdeIJK efflux pump, a member of the Resistance-Nodulation-Cell Division (RND) family, has been shown to play a role in a subset of strains with reduced susceptibility to sulbactam-durlobactam.[1][2][3] This pump can actively transport various antimicrobial agents, including components of the sulbactam-durlobactam combination, out of the bacterial cell.[7][8] Overexpression or mutations in the genes encoding the AdeIJK pump can contribute to decreased intracellular concentrations of the drugs.[7]
Q3: How prevalent is resistance to sulbactam-durlobactam in clinical isolates?
Overall, resistance to sulbactam-durlobactam in A. baumannii clinical isolates remains low.[1][2][3] Global surveillance studies have reported that a high percentage of isolates are susceptible to the combination.[1][2][3][9] However, resistance rates can be higher in specific populations of highly resistant bacteria, such as carbapenem-resistant A. baumannii (CRAB) isolates.[6]
Q4: Which specific mutations in PBP3 are associated with sulbactam-durlobactam resistance?
Several amino acid substitutions in PBP3 have been linked to reduced susceptibility to sulbactam-durlobactam. The most frequently reported mutations include T526S and A515V.[10][11] While the T526S substitution has been shown to cause a significant increase in MIC values, the role of the A515V mutation is less clear, with some studies suggesting it has a minimal direct effect on resistance.[2][10] Other reported mutations include co-occurring Q488K and Y258H substitutions.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected MIC Results for Sulbactam-Durlobactam
Potential Cause 1: Incorrect Testing Methodology
-
Solution: Ensure adherence to the standardized broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][12] It is crucial to use a fixed concentration of 4 µg/mL of durlobactam with doubling dilutions of sulbactam.[12][13] Using a fixed ratio of the two drugs can lead to inaccurate susceptibility predictions.[14]
Potential Cause 2: Difficulty in Reading MIC Endpoints
-
Solution: For bactericidal drugs like sulbactam-durlobactam, the MIC should be read at the point of complete inhibition of all visible growth.[15] The presence of a haze or microcolonies should be considered as growth.[15] If the intersection of the inhibition ellipse falls between two dilutions on a gradient strip, the higher value should be recorded.[15] If there is a discrepancy of more than one dilution between replicates, the test should be repeated.[15]
Potential Cause 3: Instability of β-lactam Agents
-
Solution: Be aware that the stability of β-lactam antibiotics in solution can affect MIC results. While not a standard practice for all routine testing, for research purposes, consider the potential for degradation and prepare fresh solutions as needed.
Issue 2: Failure to Detect Known Resistance Mechanisms in a Resistant Isolate
Potential Cause 1: Presence of an Undetected Metallo-β-Lactamase
-
Solution: If initial screening for common MBLs (e.g., NDM) is negative, consider using broader-range PCR primers or sequencing to detect other MBL families (e.g., VIM, IMP). Phenotypic tests, such as the Etest MBL strip, can be a useful initial screen, but molecular confirmation is recommended due to the potential for false positives with some OXA-type carbapenemases.[16]
Potential Cause 2: Novel or Uncharacterized PBP3 Mutations
-
Solution: If common PBP3 mutations are absent, sequence the entire ftsI gene, which encodes PBP3, to identify novel amino acid substitutions. Compare the sequence to a susceptible reference strain to pinpoint any variations.
Potential Cause 3: Contribution of Efflux Pump Overexpression
-
Solution: Investigate the role of efflux pumps by performing quantitative real-time PCR (qRT-PCR) to measure the expression levels of the adeI, adeJ, and adeK genes. Compare the expression levels in the resistant isolate to those in a susceptible control strain.
Quantitative Data Summary
| Resistance Mechanism | Associated Genes/Mutations | Typical Sulbactam-Durlobactam MIC Range (µg/mL) | Reference(s) |
| Metallo-β-Lactamase Production | blaNDM, blaVIM, blaIMP | ≥16/4 | [4],[5],[6] |
| PBP3 Alterations | T526S, A515V, Q488K + Y258H | 8/4 to 32/4 | [2],[10],[11] |
| Efflux Pump Overexpression | adeIJK | Variable, may contribute to reduced susceptibility | [1],[2],[3] |
Experimental Protocols
Sulbactam-Durlobactam Minimum Inhibitory Concentration (MIC) Testing
This protocol is based on the CLSI guidelines for broth microdilution.[12]
-
Prepare Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Sulbactam and durlobactam analytical grade powders.
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland, further diluted to yield a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
-
Prepare Drug Solutions:
-
Prepare a stock solution of durlobactam.
-
Prepare serial two-fold dilutions of sulbactam in CAMHB.
-
Add durlobactam to each sulbactam dilution to achieve a final fixed concentration of 4 µg/mL in all wells.
-
-
Inoculate Plates:
-
Add the standardized bacterial suspension to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of sulbactam (in the presence of 4 µg/mL durlobactam) that completely inhibits visible bacterial growth.
-
PCR-Based Detection of blaNDM Genes
This is a standard PCR protocol for the detection of the New Delhi metallo-β-lactamase gene.
-
DNA Extraction:
-
Extract genomic DNA from the clinical isolate using a commercial kit according to the manufacturer's instructions.
-
-
PCR Reaction Mixture:
-
Prepare a PCR master mix containing:
-
1X PCR buffer
-
1.5 mM MgCl2
-
0.125 mM of each dNTP
-
0.1 µM of each primer (NDM-Fm: 5'-GGTTTGGCGATCTGGTTTTC-3' and NDM-Rm: 5'-CGGAATGGCTCATCACGATC-3')[17]
-
1 U of Taq DNA polymerase
-
2 µL of template DNA
-
-
Adjust the final volume to 50 µL with nuclease-free water.
-
-
PCR Amplification:
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 7 minutes.
-
-
-
Analysis of PCR Products:
-
Analyze the PCR products by electrophoresis on a 1.5% agarose gel. A product of approximately 621 bp indicates the presence of the blaNDM gene.[17]
-
Sequencing of the ftsI (PBP3) Gene
This protocol outlines the steps for amplifying and sequencing the ftsI gene to identify mutations.
-
Primer Design:
-
Design primers to amplify the entire coding sequence of the ftsI gene from A. baumannii. Multiple overlapping primer pairs may be necessary.
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase to minimize errors. Use standard PCR conditions, optimizing the annealing temperature based on the primer sequences.
-
-
PCR Product Purification:
-
Purify the PCR products using a commercial kit to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Send the purified PCR products for Sanger sequencing using both the forward and reverse amplification primers.
-
-
Sequence Analysis:
-
Assemble the sequencing reads to obtain the full ftsI gene sequence.
-
Align the obtained sequence with the ftsI sequence from a known susceptible A. baumannii reference strain (e.g., ATCC 17978) to identify any nucleotide and corresponding amino acid changes.
-
Visualizations
Caption: Key mechanisms of sulbactam-durlobactam action and resistance in A. baumannii.
Caption: Workflow for investigating durlobactam resistance in clinical isolates.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Molecular drivers of resistance to sulbactam-durlobactam in contemporary clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciprofiles.com [sciprofiles.com]
- 4. 2024 AST: Sulbactam-Durlobactam | News | CLSI [clsi.org]
- 5. Acinetobacter baumannii Resistance to Sulbactam/Durlobactam: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AdeIJK, a Resistance-Nodulation-Cell Division Pump Effluxing Multiple Antibiotics in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations [mdpi.com]
- 15. liofilchem.com [liofilchem.com]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
troubleshooting jagged ellipse edges in Durlobactam MIC test strips
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Durlobactam MIC test strips. Our goal is to help you achieve accurate and reproducible results in your antimicrobial susceptibility testing.
Troubleshooting Guide: Jagged Ellipse Edges
One of the most common issues encountered during MIC test strip assays is the formation of an inhibition ellipse with jagged or irregular edges. This can make it difficult to accurately determine the Minimum Inhibitory Concentration (MIC) value. This guide provides a systematic approach to troubleshooting this problem.
Question: What could be causing the jagged or irregular ellipse edges in my Durlobactam MIC test strip experiment?
Answer: Jagged ellipse edges can be caused by a variety of factors related to your experimental technique and materials. Below is a breakdown of potential causes and their solutions.
| Potential Cause | Description | Recommended Solution |
| Uneven Inoculum Lawn | A non-uniform distribution of bacteria on the agar surface is a primary cause of irregular zone edges. If the bacterial lawn has areas of thicker and thinner growth, the antibiotic will diffuse unevenly, leading to a jagged ellipse.[1][2][3] | Ensure a homogenous bacterial suspension and use a sterile swab to streak the entire agar surface three times, rotating the plate approximately 60 degrees each time to ensure even distribution.[1][2][3] Allow any excess moisture to be absorbed before applying the MIC test strip.[1][2][3][4] |
| Inappropriate Inoculum Density | An inoculum that is too light or too heavy can result in poorly defined or irregular zones of inhibition. A low-density inoculum may lead to indistinct edges, while an overly dense inoculum can result in overgrowth and jagged edges.[2][5] | Prepare your inoculum to the recommended McFarland standard (typically 0.5 for many bacteria).[2][6] It is advisable to perform regular colony counts to verify the correct inoculum density in CFU/mL.[2] |
| Moisture on Agar Surface | Excess moisture on the agar surface at the time of strip application can interfere with the proper diffusion of the antibiotic from the strip into the agar, causing irregular zone formation.[1][2][3][4] | Before applying the MIC strip, ensure the agar surface is completely dry. Allow plates to dry in a laminar flow hood if necessary.[1][2][3][4] |
| Improper Strip Application | If the MIC test strip is not in complete contact with the agar surface, the antibiotic gradient will not diffuse evenly, leading to a distorted ellipse.[1][2][3][4] | Use sterile forceps to apply the strip, ensuring the entire length of the antibiotic gradient is in firm and even contact with the agar. Avoid trapping air bubbles under the strip. The strip can be repositioned within the first 3 minutes of application.[2][4] |
| Agar Medium Issues | The composition and depth of the agar medium can influence antibiotic diffusion. Variations in agar depth can lead to non-uniform diffusion and irregular zones.[5][7] The presence of certain supplements can also affect the activity of the antimicrobial agent.[6][8] | Use a well-defined, high-quality agar medium that supports good growth and has good batch-to-batch reproducibility.[1] Ensure the agar is poured to a uniform depth (typically 4mm).[9] |
| Contamination | The presence of contaminating microorganisms can interfere with the growth of the test organism and disrupt the formation of a uniform zone of inhibition. | Use aseptic techniques throughout the entire procedure to prevent contamination. If contamination is suspected, repeat the test with a fresh, pure culture. |
| Incubation Conditions | Suboptimal incubation temperature or atmosphere can affect the growth rate of the bacteria and the diffusion of the antibiotic, potentially leading to irregular zones. | Incubate the plates in an inverted position at the appropriate temperature and atmospheric conditions as recommended for the specific organism being tested.[1][2][3][4] |
| Interaction with Durlobactam | While less common, the specific properties of Durlobactam in combination with certain bacterial strains or media components could theoretically contribute to unusual zone morphology. Durlobactam is a β-lactamase inhibitor designed to restore the activity of a partner antibiotic.[10] | For Sulbactam-Durlobactam testing, it is recommended to use a fixed concentration of 4 µg/mL of Durlobactam with doubling dilutions of Sulbactam for the best discrimination between susceptible and resistant strains.[10] |
Experimental Protocols
To systematically troubleshoot jagged ellipse edges, we recommend the following experimental protocol.
Protocol: Zone Edge Uniformity Assay
Objective: To identify the procedural step causing jagged ellipse edges in Durlobactam MIC test strip assays.
Materials:
-
Pure culture of the test organism
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
Appropriate agar plates (e.g., Mueller-Hinton Agar)
-
Durlobactam MIC test strips
-
Sterile swabs, loops, and pipettes
-
McFarland turbidity standards (0.5)
-
Incubator
Methodology:
-
Inoculum Preparation:
-
Aseptically pick several well-isolated colonies of the test organism from an overnight culture plate.
-
Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates (Perform in parallel for comparison):
-
Plate A (Standard Method): Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing against the inside of the tube. Swab the entire surface of the agar plate three times, rotating the plate 60 degrees after each application.
-
Plate B (Dry Surface Control): After inoculation as in Plate A, leave the plate partially open in a laminar flow hood for 10-15 minutes to ensure a completely dry surface.
-
Plate C (Varied Inoculum Density): Prepare a second inoculum at a visibly lower density (e.g., 0.25 McFarland) and a third at a higher density (e.g., 1.0 McFarland). Inoculate separate plates with these suspensions using the standard method.
-
-
MIC Test Strip Application:
-
Using sterile forceps, carefully apply a Durlobactam MIC test strip to the center of each inoculated and dried agar plate.
-
Ensure the strip is in complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at the appropriate temperature and duration for the test organism.
-
-
Analysis:
-
After incubation, visually inspect the zones of inhibition on all plates.
-
Compare the sharpness and uniformity of the ellipse edges between the different conditions.
-
A smooth, well-defined ellipse on Plate B would suggest that surface moisture was the initial problem.
-
Improved ellipse shape on one of the plates in step 2c would indicate that inoculum density was the key factor.
-
Mandatory Visualizations
Troubleshooting Workflow for Jagged Ellipse Edges
References
- 1. liofilchem.com [liofilchem.com]
- 2. liofilchem.net [liofilchem.net]
- 3. liofilchem.com [liofilchem.com]
- 4. liofilchem.net [liofilchem.net]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
effect of different incubation times on Durlobactam activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Durlobactam activity assays. The information provided is intended to address specific issues that may be encountered during experimentation, with a focus on the impact of incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for Sulbactam-Durlobactam MIC testing?
A1: For broth microdilution assays, such as those using Sensititre plates, the recommended incubation time according to the Clinical and Laboratory Standards Institute (CLSI) is 18-24 hours.[1] Following standardized methodologies is crucial for obtaining accurate and reproducible results.
Q2: How does incubation time affect the activity of Durlobactam in biochemical assays?
A2: In biochemical assays, the effect of incubation time can depend on the specific β-lactamase being studied. For example, with KPC-2, Durlobactam's turnover number, which indicates the number of inhibitor molecules processed per enzyme molecule, increases with longer incubation. One study showed the turnover number increased from 1.5 after a 15-minute incubation to 3.0 after a 2-hour incubation, suggesting very slow hydrolysis of Durlobactam by KPC-2 over time.[2] For most other serine β-lactamases, the turnover number is approximately 1, indicating stable inhibition.[2]
Q3: Can shorter incubation times be used for Durlobactam susceptibility testing?
A3: While some rapid antimicrobial susceptibility testing (RAST) methods have explored shorter incubation times (e.g., 4, 6, or 8 hours) for other antibiotics, validated and standardized shorter incubation protocols for Sulbactam-Durlobactam are not yet established. Using unvalidated shorter incubation times may lead to inaccurate MIC readings.
Q4: What is the mechanism of action of Sulbactam-Durlobactam?
A4: Sulbactam-Durlobactam is a combination therapy. Sulbactam has intrinsic antibacterial activity against Acinetobacter baumannii by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[3] However, many resistant strains produce β-lactamase enzymes that can degrade sulbactam. Durlobactam is a broad-spectrum β-lactamase inhibitor that protects sulbactam from degradation by a wide range of Ambler class A, C, and D serine β-lactamases.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Higher than expected MIC values (Apparent Resistance) | Incubation time too long: Extended incubation can lead to the growth of resistant subpopulations or degradation of the drug, resulting in falsely elevated MICs. | Adhere strictly to the recommended 18-24 hour incubation period for MIC testing.[1] If using a commercial system, follow the manufacturer's instructions. |
| Inoculum too heavy: An overly dense bacterial suspension can overwhelm the antimicrobial agent, leading to apparent resistance. | Ensure the inoculum is standardized to the 0.5 McFarland standard as per CLSI guidelines. | |
| Contamination: Contamination with a different, more resistant organism can lead to growth in the wells and incorrect MIC readings. | Perform a purity check of the inoculum by subculturing onto an appropriate agar plate. | |
| Lower than expected MIC values (Apparent Susceptibility) | Incubation time too short: Insufficient incubation may not allow for sufficient bacterial growth, leading to a false impression of susceptibility. | Ensure the full 18-24 hour incubation period is completed before reading the MIC results. |
| Inoculum too light: A sparse bacterial suspension may not show visible growth even in the absence of effective antimicrobial activity. | Standardize the inoculum to a 0.5 McFarland turbidity standard. | |
| Inconsistent or irreproducible results | Variation in incubation time: Inconsistent incubation periods between experiments will lead to variability in results. | Use a calibrated incubator and a consistent incubation time for all related experiments. |
| Improper storage of materials: Degradation of Durlobactam, sulbactam, or other reagents can affect assay performance. | Store all reagents, including drug powders and prepared solutions, at the recommended temperatures and protected from light and moisture. | |
| No bacterial growth in control wells | Non-viable inoculum: The bacterial culture used for the inoculum may not have been viable. | Use a fresh, actively growing culture for inoculum preparation. |
| Incorrect growth medium: The medium used may not support the growth of the test organism. | Use cation-adjusted Mueller-Hinton broth (CAMHB) for MIC testing of Acinetobacter baumannii as recommended by CLSI. |
Data on Incubation Time Effect
The following table summarizes the effect of incubation time on the turnover number of Durlobactam against the KPC-2 β-lactamase in a biochemical assay. An increasing turnover number suggests slow hydrolysis of the inhibitor by the enzyme.
| Incubation Time | Turnover Number for KPC-2 |
| 15 minutes | 1.5 |
| 2 hours | 3.0 |
| Data from Shapiro et al., 2017, as cited in Frontiers in Microbiology, 2021.[2] |
Experimental Protocols
Protocol: Sulbactam-Durlobactam Broth Microdilution MIC Assay
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
1. Materials:
- Sulbactam analytical powder
- Durlobactam analytical powder
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Acinetobacter baumannii isolate for testing
- 0.5 McFarland turbidity standard
- Sterile saline or deionized water
- Calibrated incubator (35°C ± 2°C)
- Spectrophotometer or turbidity meter
2. Preparation of Reagents:
- Prepare stock solutions of sulbactam and durlobactam in a suitable solvent (e.g., DMSO, water) at a high concentration.
- Prepare a working solution of Durlobactam to achieve a final fixed concentration of 4 µg/mL in the assay wells.
- Prepare serial twofold dilutions of sulbactam in CAMHB.
3. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select several colonies of the A. baumannii isolate.
- Suspend the colonies in sterile saline or water.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10^8 CFU/mL).
- Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
4. Assay Procedure:
- In each well of the 96-well plate, add the appropriate volume of the sulbactam serial dilutions.
- Add the Durlobactam working solution to each well to achieve a final concentration of 4 µg/mL.
- Add the prepared bacterial inoculum to each well.
- Include a growth control well (inoculum in CAMHB without any drug) and a sterility control well (CAMHB only).
- Seal the plate to prevent evaporation.
5. Incubation:
- Incubate the microtiter plate at 35°C ± 2°C in ambient air for 18-24 hours.
6. Reading the Results:
- After incubation, visually inspect the plate for bacterial growth (turbidity).
- The MIC is defined as the lowest concentration of sulbactam (in the presence of 4 µg/mL of Durlobactam) that completely inhibits visible growth of the organism.
Visualizations
Caption: Mechanism of action of Sulbactam-Durlobactam against Acinetobacter baumannii.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Sulbactam-Durlobactam.
References
- 1. 2024 AST: Sulbactam-Durlobactam | News | CLSI [clsi.org]
- 2. Frontiers | Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 3. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
potential for antagonism with other antibiotics in combination studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential antagonism in antibiotic combination studies.
Frequently Asked Questions (FAQs)
Q1: What is antibiotic antagonism?
A1: Antibiotic antagonism occurs when the combined effect of two or more antibiotics is less than the sum of their individual effects.[1] In an experimental setting, this means that the combination is less effective at inhibiting bacterial growth or killing bacteria than one or both of the drugs used alone.[1][2] This phenomenon can have significant implications in clinical settings, potentially leading to treatment failure.[3]
Q2: What are the common mechanisms of antibiotic antagonism?
A2: Several mechanisms can lead to antibiotic antagonism. One of the most well-documented is the interaction between bactericidal and bacteriostatic agents.[4] Bactericidal antibiotics, which kill bacteria, are often most effective against actively dividing cells.[4] Bacteriostatic antibiotics, which inhibit bacterial growth and reproduction, can reduce the efficacy of bactericidal agents by slowing down or halting cell division.[4][5]
Other mechanisms include:
-
Target site modification: One antibiotic may induce changes in the bacterial cell that alter the binding site of the second antibiotic, reducing its effectiveness.
-
Induction of resistance mechanisms: Exposure to one antibiotic can trigger the expression of resistance genes, such as efflux pumps, that can affect the activity of another antibiotic.[6]
-
Signaling pathway interference: Antibiotics can interfere with bacterial signaling pathways that are crucial for the action of another antibiotic.[6]
Q3: How can I quantitatively assess antibiotic interactions in my experiments?
A3: The most common method for quantifying antibiotic interactions is the checkerboard assay, which is used to calculate the Fractional Inhibitory Concentration (FIC) index.[2][7] The FIC index is calculated using the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[2][8]
The formula for the FIC index is: FIC Index = FIC A + FIC B = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone) [2][7]
The interaction is then classified based on the FIC index value.
Troubleshooting Guides
Issue 1: My checkerboard assay results suggest antagonism. How can I confirm this?
Troubleshooting Steps:
-
Verify MICs: Re-determine the MIC of each antibiotic individually to ensure the values used in the FIC calculation are accurate. Inaccurate MICs are a common source of error.
-
Perform a Time-Kill Curve Assay: This dynamic method provides more detailed information about the interaction over time.[9][10][11] An antagonistic interaction in a time-kill assay is typically observed as a reduction in the rate and extent of bacterial killing by the combination compared to the more active single agent.[12]
-
Check for Inoculum Effect: The density of the bacterial inoculum can influence the outcome of synergy tests.[13] Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard.[7]
-
Consider the Mechanism of Action: Review the mechanisms of action of the antibiotics being tested. As mentioned, combinations of bacteriostatic and bactericidal agents are prone to antagonism.[4]
Issue 2: I am observing antagonism between a beta-lactam and a macrolide antibiotic. What could be the underlying reason?
Explanation:
This is a classic example of antagonism between a bactericidal (beta-lactam) and a bacteriostatic (macrolide) antibiotic.[5] Beta-lactams, such as penicillins and cephalosporins, inhibit cell wall synthesis and are most effective against actively dividing bacteria.[5][14][15] Macrolides, like erythromycin and azithromycin, inhibit protein synthesis by binding to the 50S ribosomal subunit, which slows down bacterial growth.[5] By halting or slowing growth, the macrolide reduces the target for the beta-lactam, leading to an antagonistic effect.
Issue 3: My results show antagonism at high antibiotic concentrations but synergy at low concentrations in a checkerboard assay.
Explanation:
This phenomenon can occur due to several factors:
-
Saturation of Targets: At high concentrations, the binding sites for both antibiotics may become saturated, preventing any further synergistic effect from being observed.[16]
-
Complex Dose-Response Curves: The interaction between two antibiotics may not be linear across all concentrations. Some combinations exhibit a synergistic effect at lower, sub-inhibitory concentrations, while becoming indifferent or even antagonistic at higher concentrations.
-
Off-Target Effects: At high concentrations, antibiotics may have off-target effects that interfere with each other's activity.
Experimental Protocols
Checkerboard Assay Protocol
This protocol is a standard method for determining the interaction between two antibiotics.[7][17][18]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of Antibiotic A and Antibiotic B
Procedure:
-
Prepare serial two-fold dilutions of Antibiotic A along the x-axis of the 96-well plate and serial two-fold dilutions of Antibiotic B along the y-axis.
-
Each well will contain a unique combination of concentrations of the two antibiotics. Include wells with each antibiotic alone as controls to determine their individual MICs.
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plate at the appropriate temperature and duration for the test organism.
-
After incubation, visually inspect the plates for turbidity to determine the MIC for each combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index for each well showing no growth. The FIC index for the combination is the lowest FIC index value obtained.
Time-Kill Curve Assay Protocol
This assay provides a dynamic view of antibiotic interactions.[9][10][12]
Materials:
-
Bacterial culture in logarithmic growth phase, adjusted to a specific starting concentration (e.g., 10^5 or 10^6 CFU/mL)
-
Growth medium
-
Antibiotic solutions at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Sterile tubes or flasks
-
Agar plates for colony counting
Procedure:
-
Set up flasks or tubes containing the bacterial culture in fresh medium.
-
Add the antibiotics, alone and in combination, at the desired concentrations to the respective flasks. Include a growth control flask without any antibiotic.
-
Incubate all flasks under appropriate conditions.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition to generate the time-kill curves.
Data Presentation
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index Value | Interpretation |
| ≤ 0.5 | Synergy[2][8] |
| > 0.5 to 4 | Additive or Indifference[2][7][8] |
| > 4 | Antagonism[2][7][8] |
Table 2: Common Examples of Antagonistic Antibiotic Combinations
| Antibiotic Class 1 (Mechanism) | Antibiotic Class 2 (Mechanism) | Rationale for Antagonism |
| Beta-lactams (inhibit cell wall synthesis)[5][15] | Macrolides (inhibit protein synthesis)[5] | Macrolides are bacteriostatic and reduce the active cell division required for beta-lactam efficacy.[5] |
| Aminoglycosides (inhibit protein synthesis)[19][20] | Bacteriostatic agents (e.g., Chloramphenicol, Tetracyclines) | Bacteriostatic agents reduce the metabolic activity and membrane potential necessary for aminoglycoside uptake into the bacterial cell. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. emerypharma.com [emerypharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Antagonism between Bacteriostatic and Bactericidal Antibiotics Is Prevalent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TWO CLASSES OF ANTIBIOTICS, BETA-LACTAMS AND MACROLIDES, WHICH ARE COMMONLY USED FOR THE TREATMENT OF INFECTIONS - Biolife - Scientific Publisher [biolife-publisher.it]
- 6. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Checkerboard Method [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Kill Curves versus MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Problems in determination of antibiotic synergism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of the Resistance Mechanisms for β-Lactams, Macrolides and Fluoroquinolones among Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aminoglycoside - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative In Vitro Efficacy of Durlobactam and Relebactam: A Guide for Researchers
In the landscape of evolving antibiotic resistance, the development of novel β-lactamase inhibitors is paramount. This guide provides a comparative overview of the in vitro efficacy of two such inhibitors, durlobactam and relebactam, intended for researchers, scientists, and drug development professionals. The data presented is collated from various studies to offer a comprehensive comparison of their activity against critical Gram-negative pathogens.
Overview of Durlobactam and Relebactam
Durlobactam is a novel diazabicyclooctane (DBO) β-lactamase inhibitor with potent activity against Ambler class A, C, and D serine β-lactamases.[1][2] It is developed in combination with sulbactam, a β-lactamase inhibitor with intrinsic activity against Acinetobacter baumannii.[3][4] This combination, sulbactam-durlobactam, is specifically designed to target infections caused by the Acinetobacter baumannii-calcoaceticus (ABC) complex, including carbapenem-resistant strains.[1][3]
Relebactam is another diazabicyclooctane β-lactamase inhibitor that is effective against class A and C β-lactamases.[5][6] It is combined with imipenem, a carbapenem antibiotic, to restore its activity against multidrug-resistant and carbapenem-nonsusceptible pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae.[5][7]
Quantitative In Vitro Efficacy
The following tables summarize the in vitro activity of sulbactam-durlobactam and imipenem-relebactam against key Gram-negative bacteria as measured by Minimum Inhibitory Concentration (MIC). MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.
Table 1: In Vitro Activity of Sulbactam-Durlobactam against Acinetobacter baumannii
| Organism | Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) | Percent Susceptible (%) | Reference |
| A. baumannii complex | Sulbactam-Durlobactam | 1 | 2 | 97.7 | [8] |
| Carbapenem-Resistant A. baumannii (CRAB) | Sulbactam-Durlobactam | 1 | 4 | 96.6 | [8] |
| Carbapenem-Resistant A. baumannii | Sulbactam-Durlobactam | 1/4 | 2/4 | Not Reported | [9] |
| Multidrug-Resistant A. baumannii | Sulbactam-Durlobactam | Not Reported | 4 | Not Reported | [4] |
Note: Susceptibility breakpoints for sulbactam-durlobactam can vary by study; a common breakpoint considered is ≤4 mg/L.[8]
Table 2: In Vitro Activity of Imipenem-Relebactam against Pseudomonas aeruginosa and Klebsiella pneumoniae
| Organism | Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) | Percent Susceptible (%) | Reference |
| P. aeruginosa (Cystic Fibrosis Isolates) | Imipenem-Relebactam | 0.5/2 | 2/16 | 77 | [10] |
| Imipenem-Resistant P. aeruginosa | Imipenem-Relebactam | Not Reported | Not Reported | 62.7 | [7] |
| KPC-producing K. pneumoniae | Imipenem-Relebactam | 0.25 | 1 | >97 | [7] |
| KPC-producing K. pneumoniae | Imipenem-Relebactam | 0.25/4 | 0.5/4 | 98.5 | [11] |
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the broth microdilution method, a standardized antimicrobial susceptibility testing protocol.
Broth Microdilution Method
The broth microdilution method is a common laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium. The general steps are as follows:
-
Preparation of Antimicrobial Dilutions: A series of decreasing concentrations of the antimicrobial agent are prepared in a liquid growth medium (e.g., Mueller-Hinton broth). This is typically done in a 96-well microtiter plate. For combination drugs like sulbactam-durlobactam and imipenem-relebactam, the concentration of the β-lactamase inhibitor (durlobactam or relebactam) is often kept fixed while the concentration of the β-lactam antibiotic (sulbactam or imipenem) is varied.[1][2]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared. The turbidity of the bacterial suspension is adjusted to a specific standard (e.g., 0.5 McFarland) to ensure a consistent number of bacteria are tested.
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).
-
MIC Determination: After incubation, the plate is visually inspected or read using an automated reader to determine the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium. This concentration is the MIC.
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both durlobactam and relebactam involves the inhibition of β-lactamase enzymes produced by bacteria. These enzymes are a major cause of resistance to β-lactam antibiotics.
As depicted in the diagram, β-lactam antibiotics work by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition ultimately leads to cell lysis. However, β-lactamase enzymes produced by resistant bacteria can hydrolyze and inactivate the β-lactam antibiotic. β-lactamase inhibitors like durlobactam and relebactam bind to and inactivate these enzymes, thereby protecting the β-lactam antibiotic and allowing it to effectively inhibit PBPs.
Conclusion
Both durlobactam and relebactam, in their respective combinations, demonstrate significant in vitro activity against challenging Gram-negative pathogens. Sulbactam-durlobactam shows particular promise against Acinetobacter baumannii, including carbapenem-resistant strains. Imipenem-relebactam is highly effective against KPC-producing Klebsiella pneumoniae and restores the activity of imipenem against many resistant Pseudomonas aeruginosa isolates.
The choice between these agents in a research or clinical setting will depend on the target organism and its resistance profile. The data presented here, obtained through standardized in vitro methods, provides a foundation for further investigation and development of these important therapeutic options.
References
- 1. Sulbactam-durlobactam susceptibility test method development and quality control ranges for MIC and disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Durlobactam in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arts.units.it [arts.units.it]
- 9. In vitro activity of sulbactam/durlobactam against global isolates of carbapenem-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa | springermedizin.de [springermedizin.de]
Durlobactam's Efficacy Against NDM-1 Producing Isolates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of durlobactam's performance against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacterial isolates. Experimental data is presented to benchmark its activity against relevant alternatives.
Executive Summary
Durlobactam, a novel diazabicyclooctane β-lactamase inhibitor, is effective against Ambler class A, C, and D serine β-lactamases.[1] However, it does not inhibit class B metallo-β-lactamases (MBLs), a group that includes the clinically significant NDM-1.[1][2] Consequently, the combination of sulbactam-durlobactam, while potent against many multidrug-resistant Acinetobacter baumannii strains, shows markedly reduced efficacy against isolates that produce the NDM-1 enzyme.[2][3] Resistance in these strains is characterized by high minimum inhibitory concentration (MIC) values.[3][4] This guide will compare the in vitro activity of sulbactam-durlobactam against NDM-1 producing isolates with that of alternative therapeutic agents.
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) values of sulbactam-durlobactam and alternative agents against NDM-1 producing isolates. Lower MIC values indicate greater potency.
Table 1: Sulbactam-Durlobactam Activity against NDM-1 Producing Isolates
| Organism | Sulbactam-Durlobactam MIC (mg/L) | Key Findings |
| Acinetobacter baumannii | >32/4[4] | The presence of NDM-1 is associated with high-level resistance.[3][4] |
| Escherichia coli | 2/2 (for a mutant with V522I substitution in PBP2)[5] | While durlobactam alone can have activity against E. coli by targeting PBP2, resistance can emerge.[5][6] NDM-1 production remains a primary resistance mechanism against β-lactam/β-lactamase inhibitor combinations. |
Table 2: Activity of Alternative Agents against NDM-Producing Isolates
| Agent | Organism | MIC Range (mg/L) | Key Findings |
| Ceftazidime-avibactam + Aztreonam | NDM-producing Enterobacterales | Varies; combination is often effective | Recommended as a first-line therapeutic option for infections caused by MBL-producing Enterobacterales.[7] |
| Cefiderocol | NDM-producing K. pneumoniae & A. baumannii | Susceptibility rates vary; 65.3% for NDM+OXA-48 co-producers[8] | Cefiderocol shows activity against some MBL producers, but MICs for NDM-producing isolates can be high.[7][8] |
| Meropenem + PHT427 (inhibitor) | NDM-1 producing E. coli | MIC of meropenem reduced 128-fold with 39.06 µmol/L PHT427[9] | PHT427 is an investigational NDM-1 inhibitor that restores meropenem susceptibility in vitro.[9] |
| High-Dose Ampicillin-Sulbactam | Carbapenem-Resistant A. baumannii (CRAB) | Varies | Considered an alternative regimen for CRAB infections when sulbactam-durlobactam is not an option.[10] |
Experimental Protocols
The data presented in this guide are primarily derived from in vitro susceptibility testing. The standard method for determining the MIC of antibacterial agents is broth microdilution, performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for MIC Determination
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized suspension of the bacterial isolate is prepared in a saline or broth solution to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension is then further diluted to achieve a final test concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Antimicrobial Agent Dilution: A serial two-fold dilution of the antimicrobial agent (e.g., sulbactam-durlobactam) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For combinations like sulbactam-durlobactam, durlobactam may be kept at a fixed concentration (e.g., 4 mg/L).[11]
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Whole Genome Sequencing: To confirm the presence of the blaNDM-1 gene and other resistance determinants, whole genome sequencing is often performed on resistant isolates.[3][12]
Visualizing Experimental Workflows
Diagram 1: Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Diagram 2: Mechanism of Durlobactam and NDM-1 Resistance
Caption: Durlobactam protects sulbactam from serine β-lactamases but not NDM-1.
References
- 1. Frontiers | Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Acinetobacter baumannii Resistance to Sulbactam/Durlobactam: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Last resort beta-lactam antibiotics for treatment of New-Delhi Metallo-Beta-Lactamase producing Enterobacterales and other Difficult-to-Treat Resistance in Gram-negative bacteria: A real-life study [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | PHT427 as an effective New Delhi metallo-β-lactamase-1 (NDM-1) inhibitor restored the susceptibility of meropenem against Enterobacteriaceae producing NDM-1 [frontiersin.org]
- 10. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 11. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro activity of sulbactam-durlobactam against carbapenem-resistant Acinetobacter baumannii and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Durlobactam: A Potent Potentiator of Beta-Lactam Antibiotics Against Multidrug-Resistant Pathogens
A detailed comparison guide for researchers, scientists, and drug development professionals on the efficacy of durlobactam in enhancing the activity of various beta-lactam antibiotics against critical bacterial pathogens. This guide provides a comprehensive overview of supporting experimental data, detailed methodologies for key experiments, and visual representations of underlying mechanisms and workflows.
Durlobactam, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, demonstrates a broad spectrum of activity against Ambler class A, C, and D serine β-lactamases.[1] Its primary clinical application to date is in combination with sulbactam, another β-lactamase inhibitor with intrinsic activity against Acinetobacter baumannii. Durlobactam's key differentiator is its potent inhibition of class D β-lactamases, such as OXA enzymes, which are a major cause of carbapenem resistance in A. baumannii.[1] This guide assesses durlobactam's ability to potentiate not only sulbactam but also other critical β-lactam antibiotics, offering a comparative look at its potential to address multidrug resistance in various Gram-negative bacteria.
Data Presentation: In Vitro Potentiation of Beta-Lactam Antibiotics by Durlobactam
The following tables summarize the in vitro efficacy of durlobactam in combination with various beta-lactam antibiotics against key multidrug-resistant bacterial isolates. Minimum Inhibitory Concentrations (MICs) are presented to demonstrate the fold-change in antibiotic potency with the addition of durlobactam.
Table 1: Potentiation of Sulbactam against Acinetobacter baumannii-calcoaceticus (ABC) Complex
| Antibiotic Combination | Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Fold Reduction in MIC₉₀ |
| Sulbactam alone | ABC Complex | 8 | 64 | - |
| Sulbactam-Durlobactam | ABC Complex | 1 | 2 | 32-fold[2] |
Table 2: Potentiation of Carbapenems against Carbapenem-Resistant Acinetobacter baumannii (CRAB)
| Antibiotic Combination | Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Fold Reduction in MIC₉₀ |
| Imipenem alone | CRAB | >32 | >32 | - |
| Imipenem-Durlobactam | CRAB | 1 | 4 | ≥8-fold[3] |
| Meropenem alone | CRAB | 64 | 64 | - |
| Meropenem-Durlobactam | CRAB | 2 | 16 | 4-fold[3] |
Table 3: Potentiation of Carbapenems against Carbapenem-Resistant Pseudomonas aeruginosa
| Antibiotic Combination | Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Fold Reduction in MIC₉₀ |
| Imipenem alone | P. aeruginosa | 16 | 32 | - |
| Imipenem-Durlobactam | P. aeruginosa | 2 | 4 | 8-fold[4] |
| Meropenem alone | P. aeruginosa | 32 | 64 | - |
| Meropenem-Durlobactam | P. aeruginosa | 8 | 16 | 4-fold[4] |
Table 4: Potentiation of Carbapenems against Enterobacterales
| Antibiotic Combination | Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Fold Reduction in MIC₉₀ |
| Imipenem alone | Enterobacterales | 16 | 32 | - |
| Imipenem-Durlobactam | Enterobacterales | 0.5 | 2 | 16-fold[4] |
| Meropenem alone | Enterobacterales | >32 | >32 | - |
| Meropenem-Durlobactam | Enterobacterales | 1 | 2 | ≥16-fold[4] |
Table 5: In Vitro Synergy of Sulbactam-Durlobactam with Cefepime
| Bacterial Species | Synergy Observed |
| Acinetobacter baumannii (elevated SUL-DUR MIC) | Yes[5] |
| Pseudomonas aeruginosa | Yes[5] |
| Escherichia coli | Yes (in some isolates)[5] |
| Klebsiella pneumoniae | Yes (in some isolates)[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key in vitro assays used to assess antibiotic synergy.
Broth Microdilution Checkerboard Assay
The checkerboard assay is a common method to evaluate the in vitro interaction between two antimicrobial agents.[6]
1. Preparation of Materials:
- 96-well microtiter plates.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Stock solutions of durlobactam and the partner β-lactam antibiotic, prepared at concentrations that are multiples of the highest concentration to be tested.
- Bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
2. Plate Setup:
- Dispense CAMHB into all wells of the 96-well plate.
- Create a two-dimensional gradient of the two drugs. Antibiotic A (e.g., a cephalosporin) is serially diluted along the y-axis (rows), and Antibiotic B (durlobactam) is serially diluted along the x-axis (columns).[6]
- This results in each well containing a unique combination of concentrations of the two agents. Control wells with each antibiotic alone, and a growth control well with no antibiotics, are included.
3. Inoculation and Incubation:
- Inoculate each well with the standardized bacterial suspension.
- Incubate the plates at 35-37°C for 16-20 hours.[7]
4. Data Analysis:
- After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.
- Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:
- FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
- Interpret the FICI value:
- Synergy: FICI ≤ 0.5
- Indifference: 0.5 < FICI ≤ 4
- Antagonism: FICI > 4
Time-Kill Kinetic Assay
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.[8]
1. Preparation of Materials:
- Culture tubes or flasks containing CAMHB.
- Stock solutions of the test antibiotics.
- A mid-logarithmic phase bacterial culture, diluted to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
2. Experimental Setup:
- Prepare tubes with CAMHB containing the antibiotics at desired concentrations (e.g., based on MIC values). Include a growth control tube without antibiotics.
- Inoculate each tube with the standardized bacterial suspension.
3. Sampling and Plating:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
- Perform serial dilutions of the aliquot in sterile saline or broth.
- Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton agar).[9]
4. Incubation and Colony Counting:
- Incubate the agar plates at 35-37°C for 18-24 hours.
- Count the number of colonies on the plates to determine the CFU/mL at each time point.
5. Data Analysis:
- Plot the log₁₀ CFU/mL versus time for each antibiotic combination and the growth control.
- Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.[10]
- Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[8]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to durlobactam's mechanism of action and the experimental workflow for synergy testing.
Caption: Mechanism of Durlobactam's Potentiation of Beta-Lactam Antibiotics.
Caption: Experimental Workflow for the Checkerboard Synergy Assay.
Caption: Key Mechanisms of Resistance to Beta-Lactam/Durlobactam Combinations.
References
- 1. Sulbactam–durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Sulbactam-Durlobactam against Global Isolates of Acinetobacter baumannii-calcoaceticus Complex Collected from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. In vitro synergy of the combination of sulbactam-durlobactam and cefepime at clinically relevant concentrations against A. baumannii, P. aeruginosa and Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Durlobactam's Efficacy Against Pseudomonas aeruginosa Beta-Lactamases: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of durlobactam's performance against Pseudomonas aeruginosa beta-lactamases, contextualized with established alternatives and supported by available experimental data. While durlobactam, in combination with sulbactam, is primarily developed for infections caused by Acinetobacter baumannii, its activity against Class A and C beta-lactamases warrants an evaluation of its potential role in combating the multifaceted resistance mechanisms of Pseudomonas aeruginosa.
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A primary defense mechanism is the production of beta-lactamase enzymes, which inactivate beta-lactam antibiotics. This guide delves into the efficacy of durlobactam, a novel diazabicyclooctane (DBO) beta-lactamase inhibitor, against these critical resistance determinants in P. aeruginosa.
Executive Summary
Direct enzymatic inhibition data (IC50 or Ki values) for durlobactam against specific Pseudomonas aeruginosa beta-lactamases are not extensively available in publicly accessible literature. The primary focus of durlobactam's development has been its potent activity against Acinetobacter baumannii beta-lactamases. However, in vitro studies examining the whole-cell activity of sulbactam-durlobactam, particularly in combination with other antibiotics, provide insights into its potential utility against P. aeruginosa.
This guide will compare the available whole-cell activity data for durlobactam-containing combinations against P. aeruginosa with the performance of other beta-lactamase inhibitors for which direct enzymatic and whole-cell data are more readily available.
Mechanism of Action and Resistance
Beta-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Beta-lactamases hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic ineffective. P. aeruginosa can produce a variety of beta-lactamases, including the chromosomal AmpC (a Class C enzyme) and acquired enzymes from Classes A, B (metallo-beta-lactamases), and D. Durlobactam, like other DBOs, acts by forming a stable, covalent adduct with the serine residue in the active site of serine-based beta-lactamases (Classes A, C, and D), thereby inactivating them.
Figure 1. Mechanism of action of beta-lactam antibiotics and inhibition by beta-lactamases and durlobactam.
Comparative In Vitro Activity
Direct enzymatic inhibition data for durlobactam against P. aeruginosa beta-lactamases is limited. Therefore, this comparison focuses on whole-cell activity as measured by Minimum Inhibitory Concentrations (MICs).
Whole-Cell Activity (MICs) against P. aeruginosa
The combination of sulbactam-durlobactam has shown limited intrinsic activity against P. aeruginosa. However, studies have demonstrated that durlobactam can potentiate the activity of other beta-lactams, such as carbapenems, against resistant strains.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Sulbactam-Durlobactam Combinations against P. aeruginosa
| Antibiotic Combination | P. aeruginosa Isolate Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Imipenem + Durlobactam | Carbapenem-Resistant | - | 4 (8-fold reduction) | [1] |
| Meropenem + Durlobactam | Carbapenem-Resistant | - | 16 (4-fold reduction) | [1] |
| Sulbactam-Durlobactam + Cefepime | Cefepime-Resistant | Synergy Observed | Synergy Observed | [2] |
Note: Data for durlobactam combinations are often presented as the reduction in the partner antibiotic's MIC.
Table 2: Comparative MIC Data for Other Beta-Lactam/Beta-Lactamase Inhibitor Combinations against P. aeruginosa
| Antibiotic Combination | P. aeruginosa Isolate Type | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Piperacillin-Tazobactam | All Isolates | 4 | 128 | |
| Ceftolozane-Tazobactam | All Isolates | 0.5 | 2 | |
| Ceftazidime-Avibactam | All Isolates | 2 | 8 | |
| Imipenem-Relebactam | All Isolates | 0.5 | 2 | [3] |
Direct Enzymatic Inhibition (IC50) against P. aeruginosa AmpC
While specific data for durlobactam is not available, IC50 values for other inhibitors against the chromosomal AmpC beta-lactamase of P. aeruginosa provide a benchmark for inhibitory potential.
Table 3: IC50 Values of Beta-Lactamase Inhibitors against P. aeruginosa AmpC
| Inhibitor | P. aeruginosa AmpC Variant | IC50 (µg/mL) | Reference |
| Avibactam | Wild-type | 3.1 | [4] |
| Relebactam | Not specified | Not specified | |
| Tazobactam | Not specified | Not specified |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Figure 2. Workflow for MIC determination by broth microdilution.
Protocol Steps:
-
A standardized inoculum of the P. aeruginosa isolate is prepared to a specific cell density (typically 0.5 McFarland standard).
-
Serial two-fold dilutions of the antibiotic combinations are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Each well is inoculated with the bacterial suspension.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth.
Determination of IC50 for Beta-Lactamase Inhibition
The 50% inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For beta-lactamase inhibition, it is typically determined using a spectrophotometric assay with a chromogenic substrate like nitrocefin.
Protocol Steps:
-
The purified beta-lactamase enzyme is incubated with varying concentrations of the inhibitor.
-
A chromogenic beta-lactam substrate, such as nitrocefin, is added to the mixture.
-
The hydrolysis of the substrate by the enzyme leads to a color change, which is monitored over time using a spectrophotometer.
-
The rate of hydrolysis is measured for each inhibitor concentration.
-
The IC50 value is calculated as the concentration of the inhibitor that reduces the enzymatic activity by 50%.
Conclusion
The available evidence suggests that while durlobactam possesses activity against Class A and C beta-lactamases found in P. aeruginosa, its primary strength lies in its potent inhibition of Acinetobacter baumannii beta-lactamases. For P. aeruginosa, durlobactam's current value appears to be as a potentiator of other beta-lactam antibiotics, particularly carbapenems, against resistant isolates[1]. This synergistic effect warrants further investigation to define its potential clinical role in the treatment of polymicrobial infections or infections caused by carbapenem-resistant P. aeruginosa.
Direct comparative studies evaluating the enzymatic inhibition kinetics of durlobactam against a panel of P. aeruginosa beta-lactamases are needed to fully elucidate its potential in comparison to established inhibitors like avibactam and relebactam. Researchers and clinicians should consider the existing data on whole-cell activity when evaluating the potential application of durlobactam in regimens targeting difficult-to-treat P. aeruginosa infections.
References
- 1. 2138. In Vitro Susceptibility of Recent Clinical Isolates of P. aeruginosa and Enterobacterales to Imipenem or Meropenem Alone or in Combination with Sulbactam-Durlobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro synergy of the combination of sulbactam-durlobactam and cefepime at clinically relevant concentrations against A. baumannii, P. aeruginosa and Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024 AST: Sulbactam-Durlobactam | News | CLSI [clsi.org]
- 4. mdpi.com [mdpi.com]
Durlobactam's Inhibitory Potency Against Class A, C, and D β-Lactamases: A Comparative Guide
For Immediate Release
This guide provides a detailed comparison of the inhibitory activity of durlobactam, a novel diazabicyclooctane β-lactamase inhibitor, against Ambler Class A, C, and D serine β-lactamases. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance.
Durlobactam, in combination with sulbactam, has been developed to address infections caused by multidrug-resistant bacteria, particularly Acinetobacter baumannii. Its efficacy is rooted in its ability to inhibit a broad spectrum of β-lactamase enzymes that are primary drivers of resistance to β-lactam antibiotics. A key differentiator for durlobactam is its potent activity against Class D carbapenemases, which are highly prevalent in A. baumannii.[1][2]
Quantitative Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes the IC50 values of durlobactam against a panel of clinically relevant Class A, C, and D β-lactamase enzymes.
| Ambler Class | Enzyme | Representative Pathogens | Durlobactam IC50 (nM) |
| Class A | KPC-2 | Klebsiella pneumoniae | 4[1] |
| CTX-M-15 | Escherichia coli, Klebsiella pneumoniae | Data indicates activity[1] | |
| SHV-5 | Klebsiella pneumoniae | Data indicates activity[1] | |
| TEM-1 | Escherichia coli, Klebsiella pneumoniae | Data indicates activity[1] | |
| Class C | AmpC | Enterobacter spp., Citrobacter spp., Pseudomonas aeruginosa | 14[1] |
| ADC | Acinetobacter baumannii | Data indicates activity[1] | |
| Class D | OXA-23 | Acinetobacter baumannii | Data indicates activity[2][3] |
| OXA-24/40 | Acinetobacter baumannii | 190[1] | |
| OXA-48 | Klebsiella pneumoniae, Enterobacterales | Data indicates activity[1] | |
| OXA-58 | Acinetobacter baumannii | Data indicates activity[2][3] | |
| OXA-10 | Pseudomonas aeruginosa | Data indicates activity[1] |
Mechanism of Action and Experimental Workflow
Durlobactam functions as a reversible inhibitor of serine β-lactamases. The mechanism involves the formation of a covalent carbamoyl-enzyme intermediate at the active site serine residue of the β-lactamase. This prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics like sulbactam.
The determination of durlobactam's IC50 values is typically performed using a colorimetric assay with the chromogenic cephalosporin, nitrocefin, as a substrate. The workflow for this assay is outlined below.
Experimental Protocols
Determination of IC50 Values using Nitrocefin Assay
This protocol outlines a general method for determining the IC50 values of durlobactam against various β-lactamase enzymes.
1. Materials and Reagents:
- Purified β-lactamase enzymes (Class A, C, or D)
- Durlobactam
- Nitrocefin (chromogenic substrate)
- Dimethyl sulfoxide (DMSO)
- Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microtiter plates
- Spectrophotometer capable of reading absorbance at 486 nm
2. Procedure:
- Preparation of Solutions:
- Prepare a stock solution of durlobactam in DMSO.
- Perform serial dilutions of the durlobactam stock solution in assay buffer to achieve a range of desired concentrations.
- Prepare a working solution of the β-lactamase enzyme in assay buffer.
- Prepare a stock solution of nitrocefin in DMSO and then dilute to a final working concentration in assay buffer.
- Assay Performance:
- In a 96-well plate, add the β-lactamase enzyme solution to wells containing the different concentrations of durlobactam.
- Include control wells with enzyme but no inhibitor (100% activity) and wells with no enzyme (background).
- Incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 37°C) for a specified period (e.g., 10-15 minutes) to allow for binding.
- Initiate the enzymatic reaction by adding the nitrocefin working solution to all wells.
- Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.[4]
- Data Analysis:
- Determine the initial reaction rates for each durlobactam concentration.
- Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
- Plot the percentage of inhibition against the logarithm of the durlobactam concentration.
- The IC50 value is determined from the resulting dose-response curve as the concentration of durlobactam that causes 50% inhibition of the enzyme activity.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Durlobactam Sodium
This document provides detailed procedural guidance for the safe and compliant disposal of Durlobactam Sodium, intended for researchers, scientists, and drug development professionals. The following instructions are synthesized from safety data sheets and regulatory guidelines to ensure minimal risk to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this material have not been thoroughly investigated.[1]
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves, and protective eyewear.
-
If dust or aerosols may be generated, use respiratory protection and work under a fume hood.[2]
-
-
Handling Advice:
Waste Characterization and Segregation
Proper disposal begins with correct waste identification. While this compound is not currently classified as a hazardous substance under EC1272/08 or GHS/CLP, pharmaceutical waste management is subject to stringent federal and local regulations.[1][2][3]
-
Non-Hazardous Pharmaceutical Waste: Based on available safety data, this compound waste can be managed as non-hazardous pharmaceutical waste. However, this waste must not be disposed of as regular trash.[4]
-
Segregation:
-
Do not mix this compound waste with other chemical waste.
-
Keep the waste in its original container or a clearly labeled, sealed, and suitable container for disposal.[1]
-
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is high-temperature incineration by a licensed waste disposal facility.[1][5] Disposing of this substance down the drain is strictly prohibited.[1][4][6]
Step 1: Containment
-
Collect all waste material (including expired product, residues, and contaminated labware) in a designated, closed, and properly labeled container.[1]
-
Handle uncleaned containers as you would the product itself.
Step 2: Preparation for Disposal
-
For the primary disposal method, the material should be prepared for chemical incineration. The recommended procedure is to dissolve or mix the this compound with a combustible solvent.[1] This should be performed by a licensed hazardous waste disposal company.
Step 3: Arrange for Professional Disposal
-
Dispose of the contents and the container at an approved waste disposal plant.
-
All disposal activities must be conducted in accordance with applicable national, state, and local environmental regulations.[1][2]
Step 4: Managing Spills and Contamination
-
In case of a spill, prevent it from entering drains, soil, or surface water.[1][2]
-
Absorb spilled solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2]
-
Collect the absorbed material into a suitable container for disposal.[1]
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[2]
-
Ensure the affected area is thoroughly cleaned and ventilated.[1]
Environmental Protection Summary
To prevent environmental contamination, the following measures are mandatory.
| Precautionary Measure | Guideline |
| Sewer System Protection | Strictly Prohibited. Do not allow the product or its waste to enter drains or surface water.[1][2][6] The EPA has enacted a nationwide ban on sewering (flushing) hazardous pharmaceuticals.[4] |
| Soil and Subsoil Protection | Do not allow the material to enter the soil or subsoil.[1] |
| Wastewater Management | Ensure any wastewater generated from cleaning or decontamination procedures is collected and treated via a wastewater treatment plant; it must not be discharged directly into the environment.[1] |
| Container and Packaging Waste | Dispose of contaminated packaging and containers in the same manner as the substance itself, following local and national regulations. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Note: No quantitative data for disposal (e.g., concentration limits) or specific experimental disposal protocols are available in the public domain safety documents. The procedures outlined are based on standard chemical and pharmaceutical waste management principles.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
